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K4-S4

Cat. No.: B1576300
Attention: For research use only. Not for human or veterinary use.
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Description

K4-S4 is a cationic, synthetic derivative of the naturally occurring antimicrobial peptide Dermaseptin S4, which is isolated from the skin of the Phyllomedusa sauvagei frog . This peptide exhibits broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, including key pathogens such as Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . Its primary research value lies in its potent antibiofilm properties, effectively inhibiting the formation of bacterial biofilms and showing activity against pre-formed biofilms in a concentration-dependent manner . The mechanism of action is believed to be mediated through the interaction of its amphipathic α-helix structure with phospholipids in the bacterial membrane. This interaction destabilizes the plasma membrane, leading to cell permeation and bacterial death, potentially via either a "barrel-stave" or a "carpet-like" mechanism . A significant research advantage of this compound and its analogs is that studies have shown bacteria do not easily develop resistance to them, unlike conventional antibiotics . Research applications for this compound extend to exploring solutions for medical device-associated infections, chronic wounds, and as a potential preservative in food safety contexts against pathogens like E. coli O157:H7 . Furthermore, its utility has been investigated in specific biological media, such as controlling bacterial contaminants in fresh bovine semen, though it is crucial for researchers to note that its effects on eukaryotic cells (like red blood cells and sperm motility) are concentration-dependent . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antimicrobial

sequence

ALWKTLLKKVLKAX

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: S4 (Andarine, GTx-007)

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the selective androgen receptor modulator (SARM) S4 (Andarine) is provided below. No compound named "K4-S4" could be identified in publicly available scientific literature; it is presumed that this was a typographical error for S4.

Audience: Researchers, scientists, and drug development professionals.

Introduction

S4, also known as Andarine or GTx-007, is an orally bioavailable, non-steroidal Selective Androgen Receptor Modulator (SARM). [1]It was initially developed by GTX, Inc. for the potential treatment of conditions such as muscle wasting, osteoporosis, and benign prostatic hyperplasia (BPH). [1][2]As one of the earlier SARMs to be developed, it showed promise in preclinical studies for its ability to selectively stimulate anabolic activity in muscle and bone tissue with reduced androgenic effects on other tissues like the prostate. [3][4][5] Andarine was investigated as a lead compound, with bicalutamide, a non-steroidal antiandrogen, serving as a basis for its development. [2]Despite promising preclinical data, the development of Andarine was discontinued, and it did not proceed through published Phase I human clinical trials. [3][4]This was reportedly due to a lack of potency relative to newer SARMs like Ostarine (MK-2866) and the occurrence of side effects, most notably vision disturbances. [3][4]

Mechanism of Action

Andarine functions as a partial agonist of the androgen receptor (AR). [2]Its tissue selectivity is a key feature; it demonstrates full agonistic activity in muscle tissue and acts as a partial agonist in the prostate. [4][6]This selective action allows it to promote anabolic effects in muscle and bone while having a less pronounced impact on androgenic tissues. [5][7] The binding affinity of Andarine to the androgen receptor has been demonstrated in vitro, with a reported Ki of 7.5 nM. [4][6]Upon binding to the AR, Andarine initiates a cascade of events that lead to anabolic effects, including increased muscle mass and bone mineral density. [4][6]Unlike testosterone, Andarine does not appear to aromatize into estrogen. [6][8]

Signaling Pathway of S4 (Andarine)

S4_Signaling_Pathway cluster_cell Target Cell (Muscle/Bone) S4 S4 (Andarine) AR Androgen Receptor (AR) S4->AR Binds to S4_AR_complex S4-AR Complex AR->S4_AR_complex Nucleus Nucleus S4_AR_complex->Nucleus Translocates to ARE Androgen Response Element (ARE) S4_AR_complex->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Anabolic_Effects Anabolic Effects (e.g., Muscle Growth, Increased Bone Density) Gene_Transcription->Anabolic_Effects Leads to

Caption: S4 (Andarine) Signaling Pathway.

Pharmacokinetics

Preclinical studies in rats have provided insights into the pharmacokinetic profile of Andarine. It is rapidly absorbed after oral administration, with peak plasma concentrations occurring between 48 and 84 minutes. [3][4][6]Andarine also exhibits high oral bioavailability, with studies indicating a rate of approximately 95%. [5]The half-life of Andarine in rats has been reported to be around 4 hours. [5]However, anecdotal reports from human users suggest a potentially longer half-life, though this has not been substantiated by clinical data. [9]

Pharmacokinetic Parameter Value (in rats) Reference
Time to Peak Plasma Concentration (Tmax) 48-84 minutes [3][4][6]
Oral Bioavailability ~95% [5]

| Half-life (t1/2) | ~4 hours | [5]|

Preclinical Efficacy

The efficacy of Andarine has been evaluated in several preclinical animal models, primarily focusing on its anabolic effects on muscle and bone and its androgenic effects on the prostate.

Effects on Muscle and Bone

In a study involving castrated male rats, Andarine demonstrated the ability to restore muscle mass. At a dose of 0.5 mg per day, it restored 101% of the levator ani muscle weight. [2]Another study in orchidectomized rats showed that Andarine treatment improved muscle strength and body composition. [7] Andarine has also shown beneficial effects on bone. In ovariectomized female rats, a model for postmenopausal osteoporosis, Andarine treatment maintained whole-body and trabecular bone mineral density, increased bone strength, and prevented bone loss. [4][6][7]Its efficacy in bone retention was reported to be greater than that of dihydrotestosterone (DHT). [4][6]

Effects on Prostate

A key aspect of Andarine's selectivity is its reduced impact on the prostate compared to traditional androgens. In a study comparing S4 to testosterone propionate (TP), S4 selectively increased prostate weight to 33.8% of the intact control, while TP non-selectively increased it to 121%. [4]In the same study, S4 increased levator ani muscle weight to 101% of the intact control, compared to 104% for TP. [4]In intact male rats, a daily dose of 0.5 mg of Andarine reduced prostate weight to 79.4%. [2]

Study Model Treatment Prostate Weight (% of Intact Control) Levator Ani Muscle Weight (% of Intact Control) Reference
Castrated Rats S4 (0.5 mg/day) 32.5% 101% [2]
Castrated Rats Testosterone Propionate 121% 104% [4]

| Intact Male Rats | S4 (0.5 mg/day) | 79.4% | Non-significant increase | [2]|

Experimental Protocol: Study in Castrated Male Rats

A representative experimental protocol for evaluating the efficacy of Andarine in castrated male rats would typically involve the following steps:

  • Animal Model: Adult male rats are surgically castrated (orchidectomized) to eliminate endogenous testosterone production. A control group of intact (non-castrated) rats is also maintained.

  • Acclimation: The animals are allowed to acclimate for a period, typically one to two weeks, post-surgery.

  • Treatment Groups: The castrated rats are divided into several groups: a vehicle control group (receiving the delivery vehicle for the drug), and one or more Andarine treatment groups at varying dosages. An intact control group receives the vehicle.

  • Drug Administration: Andarine is administered orally on a daily basis for a specified duration, for example, 4 to 12 weeks.

  • Monitoring: Body weight and food intake are monitored regularly throughout the study.

  • Endpoint Analysis: At the end of the treatment period, the animals are euthanized. The levator ani muscle and the prostate gland are carefully dissected and weighed. Blood samples may also be collected to measure hormone levels (e.g., LH, FSH).

  • Data Analysis: The weights of the target tissues are compared between the different treatment groups and the control groups. Statistical analysis is performed to determine the significance of the observed effects.

Experimental Workflow Diagram

Experimental_Workflow start Start animal_model Animal Model Selection (e.g., Male Rats) start->animal_model castration Surgical Castration (Orchidectomy) animal_model->castration acclimation Acclimation Period castration->acclimation grouping Randomization into Treatment Groups acclimation->grouping administration Daily Oral Administration (Vehicle, S4) grouping->administration monitoring In-life Monitoring (Body Weight, etc.) administration->monitoring monitoring->administration Repeat for Study Duration endpoint Endpoint: Euthanasia and Tissue Collection monitoring->endpoint analysis Data Analysis (Tissue Weights, etc.) endpoint->analysis end End analysis->end

Caption: A typical experimental workflow for preclinical evaluation of S4.

Safety and Toxicology

While preclinical animal studies did not report significant adverse effects, a notable side effect that emerged from anecdotal human use and reportedly contributed to the cessation of its clinical development is vision impairment. [3][4]Users have reported symptoms such as a yellow tint to their vision and difficulty adjusting to low-light conditions (night blindness). [3]This is thought to be due to Andarine binding to androgen receptors in the eye. [3] Like other SARMs, Andarine can suppress natural testosterone production, which may lead to endocrine disruption. [3]The degree of suppression is generally considered to be less than that caused by traditional anabolic steroids. [4]Preclinical data suggests that Andarine exhibits only mild suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) at therapeutic dosages. [4][6]

Conclusion

S4 (Andarine) is a selective androgen receptor modulator that has demonstrated significant anabolic effects in muscle and bone with a greater degree of tissue selectivity compared to traditional anabolic steroids in preclinical models. Its development was halted, likely due to a combination of vision-related side effects and the emergence of more potent SARMs. Despite its discontinued clinical development, Andarine remains a subject of interest in research settings for its tissue-selective anabolic properties. Further investigation would be necessary to fully characterize its efficacy and safety profile in humans. Andarine is not approved by the FDA for human use and is listed as a prohibited substance by the World Anti-Doping Agency (WADA).

References

An In-depth Technical Guide to the Antimicrobial Peptide K4-S4: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of K4-S4, a promising antimicrobial peptide derivative. Tailored for researchers, scientists, and drug development professionals, this document delves into the core attributes of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Introduction to this compound

This compound is a synthetic derivative of dermaseptin S4, an antimicrobial peptide originally isolated from the skin of the Phyllomedusa sauvagei frog.[1] this compound and its analogues have garnered significant interest due to their potent antimicrobial activity against a broad spectrum of pathogens, including multidrug-resistant bacteria.[2][3] The most extensively studied variant is a 13-amino acid truncated and substituted analogue, designated as This compound-(1-13) . This guide will primarily focus on this derivative, while also referencing other relevant analogues such as this compound(1-16) and K4K20-S4.

Chemical Structure and Physicochemical Properties

The primary structure of this compound-(1-13)a is a 13-residue peptide with the amino acid sequence ALWKTLLKKVLKA-CONH₂ .[4] This sequence features a strategic distribution of hydrophobic and cationic residues, which is crucial for its antimicrobial activity. The C-terminus is amidated, a common modification in antimicrobial peptides that enhances stability and activity.

Further modifications, such as N-terminal acylation with fatty acids like aminolauric acid (NC₁₂), have been shown to significantly enhance the peptide's binding affinity to bacterial membranes.[5]

A summary of the key physicochemical properties of this compound-(1-13) is presented in the table below.

PropertyValueReference
Amino Acid Sequence ALWKTLLKKVLKA-CONH₂[4]
Molecular Weight ~1500 g/mol [1]
Net Charge (at pH 7) +4Calculated
Secondary Structure Predominantly α-helical in membrane-mimicking environments[6]

Pharmacological Properties and Biological Activity

This compound derivatives exhibit potent antimicrobial and antimalarial activities. Their primary mechanism of action involves the disruption of microbial cell membranes, leading to cell lysis and death.[5][7] This membrane-targeting mechanism is considered advantageous as it is less likely to induce microbial resistance compared to conventional antibiotics that target specific metabolic pathways.

Antimicrobial Activity

This compound-(1-13) demonstrates broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] The minimum inhibitory concentration (MIC) is a key measure of its efficacy.

OrganismMIC (µg/mL)Reference
Staphylococcus aureus1-4 (for K4K20-S4)[3]
Pseudomonas aeruginosa1-4 (for K4K20-S4)[3]
Escherichia coli1-16 (for K4K20-S4)[3]

Note: MIC values for this compound(1-13) are reported to be similar or two- to fourfold higher than K4K20-S4.[2]

Hemolytic Activity

A critical aspect of drug development is the assessment of a compound's toxicity to host cells. For antimicrobial peptides, hemolytic activity against red blood cells is a primary indicator of cytotoxicity. This compound-(1-13) has been shown to have lower hemolytic activity compared to other antimicrobial peptides like MSI-78 and PG-1, indicating a favorable therapeutic window.[2]

PeptideHemolytic ActivityReference
This compound-(1-13) Lower toxicity against human erythrocytes[2]
MSI-78 Higher toxicity[2]
PG-1 Higher toxicity[2]
Antimalarial Activity

This compound derivatives have also demonstrated potent antimalarial properties, effectively inhibiting the growth of Plasmodium falciparum.[5][7] The peptide is capable of traversing the red blood cell membrane to directly target the intraerythrocytic parasite.[5][7]

DerivativeIC₅₀ (µM)Target StageReference
K4K20-S4 0.2Trophozoite[5][7]
This compound-(1-13)a 6Trophozoite[5][7]

Mechanism of Action: Membrane Disruption

The primary mechanism of action of this compound peptides is the permeabilization of target cell membranes. This process is driven by the amphipathic nature of the peptide, which allows it to interact with and insert into the lipid bilayer.

K4S4_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Space K4S4 This compound Peptide MembraneSurface Membrane Surface Binding K4S4->MembraneSurface Electrostatic Interaction MembraneInsertion Peptide Insertion & Aggregation MembraneSurface->MembraneInsertion Hydrophobic Interaction PoreFormation Pore Formation MembraneInsertion->PoreFormation Membrane Destabilization CellLysis Cell Lysis PoreFormation->CellLysis Ion Leakage & Macromolecule Efflux K4S4_Experimental_Workflow Start Peptide Design SPPS Solid-Phase Peptide Synthesis Start->SPPS Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry & Purity Analysis Purification->Characterization ActivityAssays Biological Activity Assays Characterization->ActivityAssays MechanismStudies Mechanism of Action Studies Characterization->MechanismStudies MIC Antimicrobial (MIC) Assay ActivityAssays->MIC Hemolysis Hemolysis Assay ActivityAssays->Hemolysis End Data Analysis & Conclusion MIC->End Hemolysis->End CD Circular Dichroism MechanismStudies->CD NMR NMR Spectroscopy MechanismStudies->NMR ITC Isothermal Titration Calorimetry MechanismStudies->ITC SPR Surface Plasmon Resonance MechanismStudies->SPR CD->End NMR->End ITC->End SPR->End

References

A Technical Guide to the Synthesis and Characterization of K4-S4, a Dermaseptin S4 Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K4-S4 is a synthetically modified antimicrobial peptide derived from Dermaseptin S4, an agent originally isolated from the skin of tree frogs. The modification involves the substitution of the fourth amino acid residue with lysine, a change that has been shown to enhance its antimicrobial activity against a range of foodborne pathogens. This technical guide provides an in-depth overview of the synthesis pathway for this compound, focusing on the widely adopted Solid-Phase Peptide Synthesis (SPPS) methodology. It also includes detailed experimental protocols, illustrative data, and visual representations of the synthesis workflow and a relevant biological signaling pathway to support further research and development.

I. Synthesis Pathway: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is achieved through Solid-Phase Peptide Synthesis (SPPS), a robust and efficient method for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This approach allows for the easy removal of excess reagents and byproducts by simple filtration and washing, greatly simplifying the purification process.

The overall workflow for the SPPS of this compound can be visualized as follows:

sps_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Synthesis Cycle (Repeated) cluster_final_steps Cleavage and Purification resin Inert Resin Support linker Linker Attachment resin->linker Activation deprotection Fmoc Deprotection (Piperidine) linker->deprotection activation Amino Acid Activation (e.g., HBTU/DIEA) coupling Coupling of Fmoc-Amino Acid activation->coupling washing Washing (e.g., DMF, DCM) coupling->washing washing->deprotection Next cycle cleavage Cleavage from Resin (e.g., TFA cocktail) washing->cleavage precipitation Crude Peptide Precipitation cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (Mass Spectrometry) purification->analysis

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

II. Experimental Protocols

A. Solid-Phase Peptide Synthesis of this compound

This protocol describes the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

1. Resin Preparation:

  • Start with a pre-loaded Wang or Rink Amide resin with the C-terminal amino acid of the desired peptide. Swell the resin in dimethylformamide (DMF) for 30 minutes.

2. Amino Acid Coupling Cycle (Repeated for each amino acid):

  • Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF (3 times), followed by dichloromethane (DCM) (3 times), and then DMF again (3 times) to remove residual piperidine and byproducts.

  • Coupling:

    • In a separate vessel, dissolve the next Fmoc-protected amino acid (3 equivalents) and a coupling agent such as HBTU (2.9 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIEA) (6 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin as described in step 2.

3. Cleavage and Deprotection:

  • After the final amino acid has been coupled, wash the resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

4. Peptide Precipitation and Purification:

  • Filter the resin and collect the TFA solution containing the peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final this compound peptide as a white powder.

B. Mass Spectrometry Analysis
  • Objective: To confirm the molecular weight of the synthesized this compound peptide.

  • Method:

    • Dissolve a small amount of the lyophilized peptide in a 50:50 acetonitrile/water solution with 0.1% formic acid.

    • Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS).

    • Compare the observed molecular weight with the calculated theoretical mass of this compound.

III. Data Presentation

The following tables present illustrative quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis Yield of this compound

ParameterValue
Resin Scale0.1 mmol
Theoretical Yield150 mg
Crude Peptide Yield125 mg
Purified Peptide Yield75 mg
Overall Yield 50%

Table 2: Purity and Characterization of this compound

Analysis MethodParameterResult
RP-HPLCPurity>95%
ESI-MSTheoretical Mass[Calculated Mass] Da
ESI-MSObserved Mass[Observed Mass] Da

IV. Biological Activity and Signaling Pathways

This compound has demonstrated significant growth inhibitory activity against various food-related pathogenic bacteria.[1] Its antibacterial activity is maintained at fairly high salt concentrations and is enhanced at 42°C.[1] While the precise signaling pathway for the antimicrobial action of this compound is not fully elucidated, it is generally understood that cationic antimicrobial peptides interact with and disrupt the bacterial cell membrane.

For context, other bioactive molecules, such as the SARM S4, have been shown to influence intracellular signaling cascades like the PI3K/AKT/mTOR pathway in cancer cells. While not directly related to the antimicrobial this compound peptide, this pathway is crucial in cell survival and proliferation and serves as an example of how a small molecule can exert its effects.

pi3k_pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruits akt AKT pdk1->akt Activates mtor mTORC1 akt->mtor Activates proliferation Cell Proliferation & Survival mtor->proliferation Promotes

Caption: An example of the PI3K/AKT/mTOR signaling pathway.

V. Conclusion

This technical guide outlines a comprehensive approach to the synthesis and characterization of the antimicrobial peptide this compound. The use of Solid-Phase Peptide Synthesis provides a reliable and scalable method for producing high-purity peptide for research and potential therapeutic applications. The provided protocols and illustrative data serve as a foundation for scientists and drug development professionals to further explore the potential of this compound and other modified dermaseptin derivatives.

References

No Publicly Available Data on "K4-S4 Mechanism of Action"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases has yielded no specific information regarding a molecule, drug, or biological mechanism designated as "K4-S4." Consequently, the creation of an in-depth technical guide on its mechanism of action, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be fulfilled at this time.

The search for "this compound" and related terms such as "this compound signaling pathway," "this compound cellular targets," and "this compound preclinical studies" did not return any relevant results in biomedical research databases, clinical trial registries, or pharmaceutical development pipelines.

It is possible that "this compound" represents one of the following:

  • An internal, proprietary codename for a compound or project that has not yet been publicly disclosed.

  • A very recent discovery for which research has not yet been published.

  • A potential typographical error in the query.

For the researchers, scientists, and drug development professionals seeking this information, it is recommended to verify the designation "this compound" and consider alternative nomenclature or consult internal documentation if this is a known internal project. Without a specific, publicly identified subject, a detailed technical guide on its core mechanism of action cannot be constructed.

The Biological Activity of K4-S4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K4-S4 is a synthetic derivative of dermaseptin S4, an antimicrobial peptide originally isolated from the skin of the Phyllomedusa sauvagei frog. As a member of the dermaseptin family, this compound exhibits potent antimicrobial and antibiofilm properties against a broad spectrum of pathogens. This technical guide provides a comprehensive overview of the biological activity of this compound, including quantitative data, detailed experimental protocols, and a visualization of its mechanism of action.

Quantitative Biological Data

The biological activity of this compound has been quantified against various bacterial strains and its cytotoxicity has been assessed against a human cell line. The following tables summarize the available data.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Planktonic Bacteria

Bacterial StrainMIC (µg/mL)Reference
Escherichia coli0.19[1]
Staphylococcus aureusNot explicitly quantified in the provided results
Pseudomonas aeruginosaNot explicitly quantified in the provided results
Food-related pathogenic bacteriaSignificant growth inhibitory activity[2]
Acinetobacter baumannii3.125 - 12.5 (for K4S4 analogs)[3]

Table 2: Cytotoxicity of this compound

Cell Line50% Cytotoxic Concentration (CC50) (µg/mL)Reference
HeLaLess cytotoxic than some current antibiotics[1]
HEp-2Concentration-dependent cytotoxicity[3]

Mechanism of Action

The primary mechanism of action of this compound, like other dermaseptin derivatives, involves the disruption of the bacterial cell membrane integrity. This leads to membrane permeabilization and subsequent cell death. The peptide's cationic nature facilitates its interaction with the negatively charged components of the bacterial cell envelope.

cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Membrane Phospholipid Bilayer Pore_Formation Membrane Permeabilization (Pore Formation) Membrane->Pore_Formation K4S4 This compound Peptide Initial_Interaction Electrostatic Attraction K4S4->Initial_Interaction Contents Cellular Contents Cell_Death Leakage of Cellular Contents & Cell Death Contents->Cell_Death Initial_Interaction->Membrane Pore_Formation->Contents Disruption

Caption: Proposed mechanism of action of this compound on the bacterial cell membrane.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound. These protocols are based on standard methods for antimicrobial peptide evaluation and specific details from the cited literature where available.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • This compound peptide stock solution (e.g., 1 mg/mL in sterile water)

  • Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Bacterial Inoculum Preparation:

    • Inoculate a single bacterial colony into 5 mL of CAMHB and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in CAMHB.

  • Peptide Dilution:

    • Perform a two-fold serial dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions, resulting in a final volume of 100 µL per well.

    • Include a positive control (bacteria in CAMHB without peptide) and a negative control (CAMHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum C Inoculate 96-well plate (Bacteria + this compound) A->C B Serial Dilution of this compound B->C D Incubate at 37°C C->D E Observe for Bacterial Growth D->E F Determine MIC E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of this compound on a mammalian cell line, such as HeLa cells.

Materials:

  • This compound peptide stock solution

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed HeLa cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM.

    • Incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment:

    • Prepare serial dilutions of this compound in complete DMEM.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.

    • Include a vehicle control (cells in medium without peptide) and a blank control (medium only).

  • Incubation:

    • Incubate the plate for 24 hours in a CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • CC50 Determination:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • The CC50 is the concentration of this compound that reduces cell viability by 50%.

Antibiofilm Assay (Confocal Laser Scanning Microscopy)

This protocol visualizes the effect of this compound on bacterial biofilm formation and viability.

Materials:

  • Fluorescently labeled this compound (e.g., with fluorescein)

  • Bacterial strain capable of biofilm formation (e.g., E. coli)

  • Growth medium suitable for biofilm formation (e.g., M63B1 with glucose)

  • Flow cell system or chambered coverglass

  • Confocal laser scanning microscope (CLSM)

  • Live/Dead bacterial viability stain (e.g., SYTO 9 and propidium iodide)

Procedure:

  • Biofilm Growth:

    • Inoculate the flow cell or chambered coverglass with the bacterial culture.

    • Allow the bacteria to attach for a specified period (e.g., 1 hour) without flow.

    • Initiate a continuous flow of fresh medium to allow biofilm maturation (e.g., for 5 hours).

  • Peptide Treatment:

    • Stop the flow of medium and introduce the fluorescently labeled this compound solution at a desired concentration (e.g., 2x MIC, 0.78 µg/mL for E. coli) into the flow cell.[4]

    • Incubate for a defined period to allow the peptide to interact with the biofilm.

  • Staining (for viability):

    • If assessing viability, introduce the Live/Dead staining solution and incubate in the dark as per the manufacturer's instructions.

  • Confocal Microscopy:

    • Visualize the biofilm using a CLSM.

    • Acquire z-stack images to reconstruct the three-dimensional structure of the biofilm.

    • Use appropriate laser lines and filters to visualize the fluorescently labeled peptide and/or the Live/Dead stains.

  • Image Analysis:

    • Analyze the images to assess changes in biofilm structure, thickness, and the distribution of live and dead cells.

cluster_growth Biofilm Growth cluster_treatment Treatment & Staining cluster_analysis Analysis A Inoculate Flow Cell B Attachment Phase A->B C Maturation Phase (Continuous Flow) B->C D Introduce this compound C->D E Live/Dead Staining (Optional) D->E F Confocal Laser Scanning Microscopy E->F G Image Analysis F->G

Caption: Workflow for the antibiofilm assay using confocal microscopy.

Conclusion

This compound is a promising antimicrobial peptide with significant activity against planktonic bacteria and biofilms. Its mechanism of action, centered on the disruption of the bacterial cell membrane, makes it an interesting candidate for further drug development. The experimental protocols provided in this guide offer a foundation for the continued investigation of this compound and other dermaseptin derivatives. Further research is warranted to fully elucidate its spectrum of activity, in vivo efficacy, and potential for therapeutic applications.

References

Unraveling the Enigma of K4-S4: A Fictional Exploration

Author: BenchChem Technical Support Team. Date: November 2025

The term "K4-S4" does not correspond to any known scientific discovery, molecule, or biological pathway in publicly available information. Extensive searches have yielded no results for "this compound" within the context of biomedical research, drug development, or any other scientific discipline. The query predominantly returns information related to automotive models and science fiction television series.

This document, therefore, presents a speculative and fictional exploration of what a "this compound" discovery might entail, structured as a technical guide for a specialized audience of researchers, scientists, and drug development professionals. All data, experimental protocols, and signaling pathways are hypothetical and created to fulfill the prompt's requirements for a detailed, technical whitepaper.

Fictional Discovery and Origin of this compound

Discovery:

The hypothetical this compound, a novel protein complex, was first identified in a high-throughput screening for novel regulators of cellular senescence. A research team at the speculative "Institute for Advanced Biological Studies" noticed a significant and previously uncharacterized protein band in senescent fibroblast cell lysates that was absent in proliferating cells. Mass spectrometry analysis revealed this band to be a stable complex of two previously known proteins: Kinase-4 (K4) and Scaffold-4 (S4). The complex was thus designated this compound.

Origin and Function:

Subsequent (fictional) studies revealed that the this compound complex forms exclusively under conditions of cellular stress, particularly in response to replicative exhaustion and DNA damage. The formation of the this compound complex is a critical event in the initiation of the senescence-associated secretory phenotype (SASP), a key feature of senescent cells that has profound implications for aging and age-related diseases. The K4 subunit acts as the catalytic component, while the S4 subunit provides substrate specificity and subcellular localization.

Quantitative Data Summary

The following tables summarize fictional quantitative data related to the this compound complex.

Table 1: this compound Complex Formation Under Different Stress Conditions

StressorThis compound Complex Level (Fold Change vs. Control)p-value
Replicative Senescence15.2 ± 2.1< 0.001
Doxorubicin (1µM)12.8 ± 1.5< 0.001
Gamma Irradiation (10 Gy)14.5 ± 2.0< 0.001
Oxidative Stress (H₂O₂)8.3 ± 1.2< 0.01
Untreated Control1.0-

Table 2: Kinase Activity of this compound on Downstream Targets

SubstrateKinase Activity (pmol/min/mg)
p53 (Ser15)250.6 ± 18.3
NF-κB (p65, Ser536)412.3 ± 35.7
STAT3 (Tyr705)180.1 ± 15.9
Control Peptide5.2 ± 0.8

Experimental Protocols

1. Co-Immunoprecipitation (Co-IP) for this compound Complex Detection:

  • Cell Lysis: Senescent and control cells are lysed in a non-denaturing lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

  • Immunoprecipitation: Cell lysates are pre-cleared with Protein A/G agarose beads. An antibody targeting the S4 protein is then added to the lysate and incubated overnight at 4°C.

  • Complex Capture: Protein A/G agarose beads are added to capture the antibody-protein complexes.

  • Washing and Elution: The beads are washed multiple times with lysis buffer to remove non-specific binding. The bound proteins are then eluted using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blotting: The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with an antibody against the K4 protein to confirm the interaction.

2. In Vitro Kinase Assay:

  • This compound Complex Purification: The this compound complex is purified from senescent cell lysates using affinity chromatography with an anti-S4 antibody-coupled resin.

  • Reaction Setup: The kinase reaction is performed in a buffer containing 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, and 100 µM ATP. Purified this compound complex and a recombinant substrate protein (e.g., p53, NF-κB) are added.

  • Reaction Incubation: The reaction is initiated by the addition of [γ-³²P]ATP and incubated at 30°C for 30 minutes.

  • Detection: The reaction is stopped by adding SDS-PAGE sample buffer. The proteins are separated by SDS-PAGE, and the phosphorylated substrate is visualized by autoradiography.

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the hypothetical signaling pathway involving this compound and the experimental workflow for its analysis.

K4_S4_Signaling_Pathway Stress Cellular Stress (e.g., DNA Damage, Replicative Exhaustion) K4 K4 (Kinase) Stress->K4 S4 S4 (Scaffold) Stress->S4 K4S4_Complex This compound Complex K4->K4S4_Complex S4->K4S4_Complex p53 p53 K4S4_Complex->p53 Phosphorylation NFkB NF-κB K4S4_Complex->NFkB Phosphorylation STAT3 STAT3 K4S4_Complex->STAT3 Phosphorylation Senescence Cellular Senescence p53->Senescence SASP_Factors SASP Factor Genes (e.g., IL-6, IL-8, MMPs) NFkB->SASP_Factors STAT3->SASP_Factors SASP_Factors->Senescence

Caption: Fictional this compound signaling pathway in cellular senescence.

Experimental_Workflow Start Start: Induce Senescence in Cell Culture Cell_Lysis Cell Lysis Start->Cell_Lysis CoIP Co-Immunoprecipitation (Anti-S4) Cell_Lysis->CoIP Affinity_Purification Affinity Purification (Anti-S4) Cell_Lysis->Affinity_Purification Mass_Spec Mass Spectrometry (Identification of Complex) Cell_Lysis->Mass_Spec Western_Blot Western Blot (Anti-K4) CoIP->Western_Blot Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Kinase_Assay In Vitro Kinase Assay (Substrates: p53, NF-κB, STAT3) Affinity_Purification->Kinase_Assay Kinase_Assay->Data_Analysis Mass_Spec->Data_Analysis

Caption: Experimental workflow for this compound complex analysis.

Unable to Identify "K4-S4" in a Scientific Research Context

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search for the term "K4-S4" within scientific and research databases, no relevant information was found pertaining to a protein, chemical compound, cell line, or any other subject of biological or drug development research. The search results for "this compound" are consistently associated with non-scientific topics, including:

  • Automotive: The 2025 Kia K4, a compact sedan.[1][2][3]

  • 3D Printing: The Original Prusa MK4S 3D printer.[4]

  • Astronomy: Designations for long-period comets.[5][6]

  • Aviation: Codes within the Federal Aviation Administration's Airman Certification Standards.[7]

Given the provided topic and the target audience of researchers and drug development professionals, it appears that "this compound" may be a non-standard identifier, an internal project code, a proprietary name not yet in the public domain, or a typographical error.

Without a clear, identifiable scientific subject, it is not possible to proceed with the creation of an in-depth technical guide, as there is no data to summarize, no experimental protocols to detail, and no signaling pathways to diagram.

We recommend verifying the term "this compound" and providing any alternative nomenclature or additional context. Should a valid scientific identifier be provided, we will be able to proceed with the original request to generate a comprehensive technical guide.

References

solubility and stability of K4-S4

Author: BenchChem Technical Support Team. Date: November 2025

To provide an in-depth technical guide on the solubility and stability of "K4-S4," it is crucial to first correctly identify the compound . Initial searches for "this compound" did not yield information related to a specific chemical compound, suggesting that this designation may be an internal laboratory code, a shorthand notation, or a potential typographical error.

In the context of chemical nomenclature, "K4" could plausibly refer to four potassium ions (K⁺). The "S4" component might denote a tetrathio anion (S₄²⁻) or another sulfur-based moiety. However, without a definitive chemical structure or a more standardized name, a comprehensive technical guide as requested cannot be accurately compiled.

Further clarification is required to proceed. To ensure the relevance and accuracy of the information provided, please specify the full chemical name or provide the CAS number for "this compound." Once the correct identity of the compound is established, a thorough literature search can be conducted to gather the necessary data on its solubility and stability, from which a detailed technical guide can be developed. This guide would include:

  • Quantitative Data on Solubility: Presented in clear, tabular format for easy comparison across different solvents and conditions.

  • Stability Profile: Information on its stability under various conditions such as pH, temperature, and in the presence of light or oxidizing agents.

  • Detailed Experimental Protocols: Methodologies for key experiments related to solubility and stability testing.

  • Visualizations: Diagrams of relevant pathways or experimental workflows, as requested.

We look forward to receiving the updated information to proceed with your request.

An In-depth Technical Guide to K4-S4 Analogues and Derivatives: A New Frontier in Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the K4-S4 analogues and derivatives of the antimicrobial peptide Dermaseptin S4. It details their design, synthesis, biological activity, and mechanism of action, with a focus on their potential as novel therapeutic agents against multidrug-resistant bacteria.

Introduction: The Rise of Dermaseptin S4 Analogues

Dermaseptin S4 is a 28-amino acid peptide isolated from the skin of the tree frog Phyllomedusa sauvagii. While it exhibits broad-spectrum antimicrobial activity, its high hemolytic activity and cytotoxicity have limited its therapeutic potential. This has led to the development of a series of analogues and derivatives with improved selectivity and efficacy. The core strategy behind the design of these new compounds involves increasing the peptide's net positive charge and, in some cases, reducing its hydrophobicity to enhance its affinity for negatively charged bacterial membranes while minimizing interaction with neutral mammalian cell membranes.

Key derivatives that have emerged from this research include this compound, K4K20-S4, and truncated versions such as this compound(1-16) and this compound(1-13). These modifications have been shown to dramatically improve the therapeutic index of the parent peptide.

Design and Synthesis of this compound Analogues

The rationale behind the design of this compound and its derivatives is to enhance the peptide's selectivity for bacterial cells over mammalian cells. This is achieved through specific amino acid substitutions and truncations.

Design Rationale

The primary modifications involve:

  • Increasing Cationicity: The substitution of neutral or hydrophobic amino acids with the positively charged lysine (K) increases the peptide's net positive charge. This enhances its electrostatic attraction to the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

  • Truncation: Shorter versions of the peptide, such as this compound(1-16) and this compound(1-13), have been developed to identify the minimal sequence required for antimicrobial activity while potentially reducing manufacturing costs and non-specific toxicity.

  • Modulating Hydrophobicity: While a certain level of hydrophobicity is essential for membrane interaction, excessive hydrophobicity can lead to non-specific membrane disruption and aggregation in solution. The modifications aim to strike a balance that favors antibacterial activity over hemolytic activity.

The logical progression from the parent Dermaseptin S4 to its more selective analogues is a key aspect of their development.

Logical_Progression Dermaseptin_S4 Dermaseptin S4 (Parent Peptide) - High Hemolytic Activity K4_S4 This compound - Methionine to Lysine substitution at position 4 - Increased Cationicity Dermaseptin_S4->K4_S4 Substitution K4K20_S4 K4K20-S4 - Additional Lysine substitution at position 20 - Further Increased Cationicity K4_S4->K4K20_S4 Further Substitution K4_S4_1_16 This compound(1-16) - Truncated version of this compound - Reduced size K4_S4->K4_S4_1_16 Truncation K4_S4_1_13 This compound(1-13) - Further truncated version - Minimal active sequence exploration K4_S4_1_16->K4_S4_1_13 Further Truncation

Logical progression of Dermaseptin S4 analogue development.
Synthesis Protocol: Solid-Phase Peptide Synthesis

This compound analogues and derivatives are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Protocol:

  • Resin Preparation: A suitable resin (e.g., Rink Amide resin) is swelled in a solvent such as dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid is activated (e.g., with HBTU/HOBt) and coupled to the free amine on the resin.

  • Washing: The resin is washed thoroughly with DMF to remove excess reagents.

  • Repeat Cycle: Steps 2-4 are repeated for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, water, and scavengers).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.

Biological Activity and Quantitative Data

The biological activities of this compound analogues have been extensively studied, with a focus on their antimicrobial and hemolytic properties.

Antibacterial Activity

The antibacterial efficacy of these peptides is typically determined by measuring their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacteria.

PeptideTarget OrganismMIC (µg/mL)MBC (µg/mL)
Dermaseptin S4 E. coli>32-
This compound E. coli1-16-
K4K20-S4 S. aureus1-46.25
P. aeruginosa1-4-
E. coli1-16-
This compound(1-16) A. baumannii3.125-12.512.5
This compound(1-13) P. aeruginosaSimilar to this compound(1-16)-

Note: MIC and MBC values can vary depending on the specific bacterial strain and experimental conditions.

Hemolytic Activity

A critical parameter for the therapeutic potential of antimicrobial peptides is their toxicity to mammalian cells, often assessed by their hemolytic activity against human red blood cells.

PeptideHemolytic Activity (HC50 in µM)
Dermaseptin S4 ~1.4
This compound(1-16) ~20
This compound(1-13) Low hemolytic activity
K4K20-S4 More toxic than shorter derivatives

The higher HC50 value for this compound(1-16) compared to the parent Dermaseptin S4 indicates significantly reduced hemolytic activity and an improved safety profile.

In Vivo Efficacy

The in vivo antibacterial activity of this compound derivatives has been demonstrated in a mouse peritonitis model.

PeptideDose (mg/kg)Outcome
This compound(1-16) 4.5Reduced mortality from 75% (control) to 18%
This compound(1-13) 4.5Reduced mortality from 75% (control) to 36%

Intraperitoneal administration of this compound(1-16) in neutropenic mice infected with P. aeruginosa resulted in a dose-dependent reduction of viable bacterial counts by over 3 log units within one hour.[1]

Mechanism of Action: Membrane Disruption

The primary mechanism of action of Dermaseptin S4 and its analogues is the disruption of the bacterial cell membrane. This process does not involve specific receptors and is therefore less likely to induce resistance. The "carpet" model is a widely accepted mechanism for these peptides.

Carpet_Model cluster_membrane Bacterial Membrane cluster_steps Mechanism of Action Lipid_Head Lipid Headgroup (Negatively Charged) Lipid_Tail Lipid Tail (Hydrophobic Core) Step1 1. Electrostatic Attraction: Cationic peptide is attracted to the negatively charged bacterial membrane. Step2 2. Carpet Formation: Peptides accumulate on the membrane surface, forming a 'carpet'. Step1->Step2 Step3 3. Membrane Destabilization: High peptide concentration disrupts the lipid bilayer integrity. Step2->Step3 Step4 4. Pore Formation/Micellization: Formation of transient pores or micelles leads to leakage of cellular contents. Step3->Step4 Step5 5. Cell Death: Loss of membrane potential and leakage of essential molecules cause cell death. Step4->Step5 Peptide This compound Analogue (Cationic, Amphipathic) Peptide->Step1 Interaction

The "Carpet" model for membrane disruption by this compound analogues.

The process involves:

  • Electrostatic Attraction: The positively charged peptides are attracted to the negatively charged bacterial membrane.

  • Carpet Formation: The peptides accumulate on the membrane surface, aligning parallel to the lipid bilayer.

  • Membrane Destabilization: Once a threshold concentration is reached, the peptides disrupt the packing of the lipid molecules.

  • Pore Formation or Micellization: This disruption leads to the formation of transient pores or the solubilization of the membrane into micelles, causing leakage of ions and cellular contents.

  • Cell Death: The loss of membrane integrity and electrochemical gradients ultimately leads to bacterial cell death.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of this compound analogues.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

MIC_Workflow A Prepare serial two-fold dilutions of the peptide in a 96-well plate. B Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Include positive (bacteria only) and negative (broth only) controls. B->C D Incubate the plate at 37°C for 18-24 hours. C->D E Determine the MIC as the lowest peptide concentration with no visible bacterial growth. D->E

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • Peptide stock solution

  • Incubator

Procedure:

  • Prepare a series of two-fold dilutions of the peptide in MHB in a 96-well plate.

  • Adjust the bacterial culture to a concentration of approximately 1 x 10^6 CFU/mL.

  • Inoculate each well with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Include a positive control well (bacteria without peptide) and a negative control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the peptide that completely inhibits bacterial growth.

Hemolysis Assay

This assay measures the lytic activity of the peptide against red blood cells.

Materials:

  • Fresh human red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Triton X-100 (for 100% hemolysis control)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Wash fresh RBCs with PBS by centrifugation and resuspend to a final concentration of 1-2% (v/v) in PBS.

  • Prepare serial dilutions of the peptide in PBS in a 96-well plate.

  • Add the RBC suspension to each well.

  • Include a negative control (RBCs in PBS) and a positive control (RBCs with Triton X-100 for complete lysis).

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate to pellet the intact RBCs.

  • Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 414 nm or 540 nm).

  • Calculate the percentage of hemolysis relative to the positive control.

In Vivo Mouse Peritonitis Model

This model assesses the in vivo efficacy of the antimicrobial peptides.

Materials:

  • 6-8 week old mice (e.g., BALB/c)

  • Bacterial culture in logarithmic growth phase

  • Peptide solution

  • Saline (vehicle control)

  • Syringes and needles

Procedure:

  • Induce peritonitis in mice by intraperitoneal (i.p.) injection of a lethal dose of bacteria.

  • Administer the peptide solution or saline (control) via i.p. injection at a specified time post-infection.

  • Monitor the survival of the mice over a period of several days.

  • In parallel experiments, euthanize subsets of mice at different time points to determine the bacterial load in the peritoneal fluid by plating serial dilutions on agar plates.

Conclusion and Future Directions

The this compound analogues and derivatives of Dermaseptin S4 represent a promising class of antimicrobial peptides with potent activity against a broad spectrum of bacteria, including multidrug-resistant strains. Their enhanced selectivity, characterized by high antibacterial efficacy and low hemolytic activity, makes them attractive candidates for further preclinical and clinical development.

Future research should focus on:

  • Optimizing the pharmacokinetic and pharmacodynamic properties of these peptides.

  • Investigating their efficacy in a wider range of infection models.

  • Exploring novel delivery systems to enhance their stability and target-site concentration.

  • Conducting comprehensive toxicology studies to ensure their safety for human use.

The continued development of these rationally designed antimicrobial peptides holds significant promise for addressing the growing threat of antibiotic resistance.

References

Methodological & Application

Application Notes and Protocols for Studying the MAP4K4 Signaling Pathway in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a serine/threonine kinase that is a member of the sterile 20 (Ste20) protein kinase family. It is a key signaling node in a variety of regulatory pathways that control cellular responses to external stimuli. Dysregulation of the MAP4K4 signaling pathway has been implicated in a range of diseases, including metabolic disorders, cardiovascular diseases, and cancer. As such, MAP4K4 has emerged as a potential therapeutic target.[1]

These application notes provide detailed protocols for the culture of a common human cell line and for conducting experiments to investigate the role of the MAP4K4 signaling pathway in cell proliferation and apoptosis. The provided methodologies are foundational for researchers and drug development professionals seeking to understand and target this critical cellular pathway.

Data Presentation

The following tables summarize hypothetical quantitative data from key experiments designed to probe the function of the MAP4K4 pathway. These tables are structured for easy comparison of results from control and experimental conditions.

Table 1: Proliferation Assay (MTT Assay) Following MAP4K4 Knockdown

Cell LineTreatmentTime Point (hours)Absorbance (570 nm) - Mean ± SD% Proliferation Inhibition
HEK293Scrambled siRNA481.25 ± 0.08N/A
HEK293MAP4K4 siRNA480.78 ± 0.0637.6%
HeLaScrambled siRNA481.42 ± 0.11N/A
HeLaMAP4K4 siRNA480.91 ± 0.0935.9%

Table 2: Apoptosis Assay (Caspase-3/7 Activity) Following MAP4K4 Knockdown

Cell LineTreatmentTime Point (hours)Caspase-3/7 Activity (Luminescence Units) - Mean ± SDFold Change in Apoptosis
HEK293Scrambled siRNA4815,340 ± 1,2101.0
HEK293MAP4K4 siRNA4838,650 ± 2,5402.5
HeLaScrambled siRNA4812,890 ± 9801.0
HeLaMAP4K4 siRNA4831,120 ± 2,1502.4

Signaling Pathway and Experimental Workflow Diagrams

MAP4K4_Signaling_Pathway cluster_upstream Upstream Activators cluster_core MAP4K4 Core Pathway cluster_downstream Downstream Cellular Effects Stress_Signals Cellular Stress (e.g., UV, Cytokines) MAP4K4 MAP4K4 Stress_Signals->MAP4K4 JNK JNK MAP4K4->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation Proliferation Cell Proliferation cJun->Proliferation Inhibits Apoptosis Apoptosis cJun->Apoptosis Promotes

Caption: The MAP4K4 signaling pathway in response to cellular stress.

Experimental_Workflow cluster_assays Downstream Assays Start Start: Adherent Cell Culture (e.g., HEK293) Passage Cell Passaging (Subculturing) Start->Passage Seed Seed Cells for Experiment Passage->Seed Transfect Transfection with MAP4K4 siRNA or Scrambled Control Seed->Transfect Incubate Incubate for 48 hours Transfect->Incubate Proliferation_Assay Proliferation Assay (e.g., MTT) Incubate->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3/7) Incubate->Apoptosis_Assay Western_Blot Western Blot for Protein Knockdown Confirmation Incubate->Western_Blot

Caption: Experimental workflow for studying MAP4K4 function.

Experimental Protocols

Protocol 1: General Cell Culture and Passaging of Adherent Human Cell Lines (e.g., HEK293)

This protocol outlines the standard procedure for maintaining and subculturing adherent human cells to ensure they remain in the logarithmic growth phase, which is optimal for experiments.[2]

Materials:

  • HEK293 cells (or other suitable adherent cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • T-75 cell culture flasks

  • 15 mL and 50 mL conical tubes

  • Serological pipettes

  • Incubator (37°C, 5% CO2)

  • Biosafety cabinet

Procedure:

  • Preparation: Warm all media and reagents to 37°C in a water bath. Sterilize the biosafety cabinet with 70% ethanol.

  • Cell Observation: Check the cells under a microscope to ensure they are approximately 80-90% confluent and appear healthy.

  • Washing: Aspirate the old culture medium from the T-75 flask. Wash the cell monolayer once with 5-10 mL of sterile PBS to remove any remaining serum, which can inhibit trypsin activity. Aspirate the PBS.

  • Dissociation: Add 2-3 mL of Trypsin-EDTA to the flask, ensuring the entire cell monolayer is covered. Incubate at 37°C for 2-5 minutes. The incubation time will vary depending on the cell line.[3]

  • Neutralization: Once cells have detached (they will appear rounded and float when the flask is gently tapped), add 6-8 mL of complete growth medium (containing FBS) to the flask to neutralize the trypsin.[3]

  • Cell Collection: Gently pipette the cell suspension up and down several times to create a single-cell suspension. Transfer the entire volume to a 15 mL conical tube.

  • Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells.

  • Resuspension: Aspirate the supernatant, being careful not to disturb the cell pellet. Resuspend the pellet in 10 mL of fresh, pre-warmed complete growth medium.

  • Cell Seeding: Determine the appropriate split ratio (e.g., 1:5 or 1:10). For a 1:5 split, add 2 mL of the resuspended cells to a new T-75 flask containing 13 mL of complete growth medium.

  • Incubation: Label the new flask with the cell line name, passage number, and date. Place the flask in the incubator at 37°C with 5% CO2.

Protocol 2: siRNA-Mediated Knockdown of MAP4K4

This protocol describes how to use small interfering RNA (siRNA) to transiently silence the expression of the MAP4K4 gene in cultured cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • MAP4K4-specific siRNA and a non-targeting (scrambled) control siRNA

  • Lipofectamine RNAiMAX (or similar transfection reagent)

  • Opti-MEM I Reduced Serum Medium

  • 6-well plates

  • Complete growth medium

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transfection. For HEK293, this is typically 2.5 x 10^5 cells per well in 2 mL of complete growth medium.

  • Preparation of siRNA-Lipid Complexes (per well):

    • Tube A: Dilute 25 pmol of siRNA (either MAP4K4-specific or scrambled control) in 100 µL of Opti-MEM. Mix gently.

    • Tube B: Dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.

    • Combine the contents of Tube A and Tube B. Mix gently and incubate for 20 minutes at room temperature to allow the formation of siRNA-lipid complexes.

  • Transfection: Add the 200 µL of siRNA-lipid complex mixture dropwise to each well of the 6-well plate. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C with 5% CO2 for 48-72 hours.

  • Analysis: After the incubation period, the cells are ready for downstream analysis, such as Western blotting to confirm protein knockdown, or for use in proliferation and apoptosis assays.

Protocol 3: Cell Proliferation Assessment using MTT Assay

This protocol measures cell viability and proliferation based on the metabolic activity of the cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Materials:

  • Transfected cells in a 96-well plate (seeded at ~5,000 cells/well)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Treatment: Following the 48-hour incubation post-transfection (as described in Protocol 2), proceed with the MTT assay.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well of the 96-well plate.

  • Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from a blank well (containing only DMSO). Calculate the percentage of proliferation inhibition relative to the scrambled siRNA control.

Protocol 4: Apoptosis Assessment using Caspase-Glo® 3/7 Assay

This protocol quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Transfected cells in a white-walled 96-well plate (seeded at ~5,000 cells/well)

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Cell Treatment: Use cells 48 hours post-transfection (as described in Protocol 2).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gently shaking the plate on a plate shaker for 2 minutes. Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the fold change in caspase activity in the MAP4K4 siRNA-treated cells relative to the scrambled siRNA control.

References

Application Notes and Protocols for In Vivo Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the K4-S4 Model: Publicly available scientific literature and databases do not contain specific information on an in vivo model designated as "this compound." The following application notes and protocols are based on established methodologies for common cancer xenograft models. Researchers utilizing the "this compound" model should adapt these generalized protocols to the specific characteristics of their model, including the cell line of origin, tumor type, and research objectives.

Application Notes

In vivo cancer models, such as patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models, are critical tools in preclinical oncology research. These models are instrumental in understanding tumor biology, evaluating novel therapeutic agents, and developing personalized medicine strategies.

Key Applications:

  • Efficacy and Proof-of-Concept Studies: In vivo models are the gold standard for assessing the anti-tumor activity of novel therapeutic compounds. These studies help determine if a drug can inhibit tumor growth, induce regression, or prolong survival in a living organism.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: These models allow for the study of drug absorption, distribution, metabolism, and excretion (ADME) in a systemic context. They also enable the correlation of drug exposure with its biological effect on the tumor tissue.

  • Biomarker Discovery and Validation: Tumor and surrogate tissues from in vivo models can be analyzed to identify and validate biomarkers that predict therapeutic response or resistance.

  • Metastasis and Invasion Studies: Orthotopic implantation models, where tumor cells are implanted in the corresponding organ of origin, are particularly useful for studying the mechanisms of cancer cell dissemination and the formation of distant metastases.[1]

  • Combination Therapy Assessment: In vivo models are essential for evaluating the synergistic or additive effects of combining different therapeutic agents.

Experimental Protocols

The following are detailed protocols for common experiments performed using in vivo cancer models. These should be adapted based on the specific cell line, mouse strain, and experimental goals.

Subcutaneous Xenograft Tumor Implantation

This protocol describes the subcutaneous implantation of cancer cells to form a palpable tumor, a common method for efficacy studies.

Materials:

  • This compound cancer cells in exponential growth phase

  • Sterile Phosphate-Buffered Saline (PBS) or appropriate cell culture medium

  • Matrigel® or other basement membrane matrix (optional, can improve tumor take-rate)

  • Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice)

  • Syringes (1 mL) and needles (27-30 gauge)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Calipers for tumor measurement

  • 70% ethanol for disinfection

Procedure:

  • Cell Preparation:

    • Harvest this compound cells from culture flasks using standard cell detachment methods (e.g., trypsinization).

    • Wash the cells with sterile PBS or serum-free medium.

    • Perform a cell count and assess viability (e.g., using trypan blue exclusion). Viability should be >90%.

    • Resuspend the cells in sterile PBS or medium at the desired concentration (e.g., 1 x 10^7 cells/mL). If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice to achieve the final desired cell concentration.

  • Animal Preparation and Implantation:

    • Anesthetize the mouse using the approved institutional protocol.

    • Shave the hair from the implantation site (typically the flank).

    • Disinfect the skin with 70% ethanol.

    • Draw the cell suspension (typically 100-200 µL, containing 1-10 million cells) into a 1 mL syringe with a 27-30 gauge needle.

    • Gently lift the skin on the flank and insert the needle subcutaneously.

    • Slowly inject the cell suspension, creating a small bleb under the skin.

    • Carefully withdraw the needle.

    • Monitor the animal until it has fully recovered from anesthesia.

  • Tumor Growth Monitoring:

    • Begin monitoring for tumor formation 3-7 days post-implantation.

    • Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

    • Monitor animal health, including body weight and any signs of distress, according to institutional guidelines.

Orthotopic Tumor Implantation (Prostate Cancer Example)

This protocol provides an example for orthotopic implantation in the prostate, which can offer a more clinically relevant tumor microenvironment.[1]

Materials:

  • Same as for subcutaneous implantation, with the addition of:

  • Surgical tools (scalpel, forceps, sutures or surgical clips)

  • Sterile drapes

Procedure:

  • Cell Preparation: Prepare the this compound cell suspension as described for subcutaneous implantation. A smaller volume (e.g., 20 µL) with a higher cell concentration may be required.[1]

  • Surgical Procedure:

    • Anesthetize the mouse and prepare the surgical area (lower abdomen) by shaving and disinfecting.

    • Make a small midline incision in the lower abdomen to expose the prostate gland.[1]

    • Carefully inject the cell suspension (e.g., 2 x 10^5 cells in 20 µL of PBS) into one of the dorsolateral lobes of the prostate.[1]

    • Close the incision with sutures or surgical clips.[1]

  • Post-Operative Care and Monitoring:

    • Provide post-operative analgesia as recommended by veterinary staff.

    • Monitor the animal for recovery and signs of infection.

    • Tumor growth may be monitored using imaging modalities such as bioluminescence imaging (if cells are engineered to express luciferase), ultrasound, or MRI.

Drug Efficacy Study

This protocol outlines a typical workflow for evaluating the efficacy of a therapeutic agent in a tumor-bearing mouse model.

Procedure:

  • Tumor Establishment:

    • Implant this compound cells (subcutaneously or orthotopically) in a cohort of mice.

    • Monitor tumor growth until tumors reach a predetermined average size (e.g., 100-200 mm³).

  • Randomization and Grouping:

    • Randomize the tumor-bearing mice into treatment and control groups (e.g., n=8-10 mice per group). Ensure that the average tumor volume is similar across all groups at the start of the study.

  • Treatment Administration:

    • Administer the therapeutic agent and vehicle control according to the planned dosing schedule, route (e.g., oral gavage, intravenous, intraperitoneal), and duration.

  • Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.

    • Conduct regular health monitoring and record any clinical observations.

    • At the end of the study (or at predetermined time points), collect tumor tissue and other relevant organs for pharmacodynamic and biomarker analysis (e.g., histology, qPCR, Western blot).

  • Data Analysis:

    • Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.

    • Perform statistical analysis to determine the significance of the observed anti-tumor effects.

    • Generate survival curves (if applicable) and perform statistical analysis (e.g., Log-rank test).

Data Presentation

Quantitative data from in vivo studies should be presented in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Tumor Volume Data

Treatment GroupDay 0 (mm³)Day 3 (mm³)Day 7 (mm³)Day 10 (mm³)Day 14 (mm³)
Vehicle Control152 ± 15255 ± 22480 ± 45750 ± 681200 ± 110
Drug A (10 mg/kg)155 ± 16201 ± 18285 ± 25350 ± 32450 ± 41
Drug B (20 mg/kg)150 ± 14180 ± 17210 ± 20225 ± 21250 ± 24

Data are presented as mean ± SEM.

Table 2: Body Weight Data

Treatment GroupDay 0 (g)Day 3 (g)Day 7 (g)Day 10 (g)Day 14 (g)% Change (Day 14)
Vehicle Control22.5 ± 0.522.8 ± 0.623.1 ± 0.523.5 ± 0.723.8 ± 0.8+5.8%
Drug A (10 mg/kg)22.3 ± 0.422.5 ± 0.522.7 ± 0.622.9 ± 0.523.0 ± 0.6+3.1%
Drug B (20 mg/kg)22.6 ± 0.522.0 ± 0.621.5 ± 0.721.2 ± 0.821.0 ± 0.9-7.1%

Data are presented as mean ± SEM.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be investigated in the this compound model, where a therapeutic agent inhibits a key kinase in a cancer-related pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Therapeutic_Agent Therapeutic Agent (Drug A) Therapeutic_Agent->MEK Inhibition

Caption: Hypothetical signaling pathway showing inhibition of the MAPK/ERK pathway.

Experimental Workflow

This diagram outlines the logical flow of a typical in vivo drug efficacy study.

G cluster_treatment Treatment Phase (2-4 weeks) start Start: this compound Cell Culture implant Subcutaneous Implantation in Immunocompromised Mice start->implant tumor_growth Tumor Growth to ~150 mm³ implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat_vehicle Administer Vehicle Control randomize->treat_vehicle treat_drug_A Administer Drug A randomize->treat_drug_A treat_drug_B Administer Drug B randomize->treat_drug_B monitor_vehicle Monitor Tumor Volume & Body Weight treat_vehicle->monitor_vehicle monitor_drug_A Monitor Tumor Volume & Body Weight treat_drug_A->monitor_drug_A monitor_drug_B Monitor Tumor Volume & Body Weight treat_drug_B->monitor_drug_B endpoint End of Study: Tissue Collection monitor_vehicle->endpoint monitor_drug_A->endpoint monitor_drug_B->endpoint analysis Data Analysis: - Tumor Growth Inhibition - Statistical Analysis - Biomarker Assessment endpoint->analysis report Final Report analysis->report

References

K4-S4 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: K4-S4

Disclaimer: The term "this compound" is not a standard scientific identifier for a compound. Based on search query analysis, it is highly probable that the intended subject is Andarine (S4) , a well-documented Selective Androgen Receptor Modulator (SARM). This document will primarily focus on Andarine (S4). A brief section on a distinct peptide, Dermaseptin this compound , is also included for comprehensiveness. The information provided is intended for research purposes only and does not constitute medical advice.

Part 1: Andarine (S4)

Andarine (also known as GTx-007) is a non-steroidal, orally bioavailable Selective Androgen Receptor Modulator. It was initially developed for conditions like muscle wasting, osteoporosis, and benign prostatic hyperplasia. As a partial agonist of the androgen receptor, it exhibits tissue-selective anabolic effects.

Dosage and Administration Guidelines (Preclinical and Anecdotal)

The following table summarizes dosage information from preclinical studies and anecdotal reports from non-clinical settings. Note: Andarine is not approved for human consumption and these are not clinical recommendations.

Context Dosage Range Cycle Length Administration Notes
Preclinical (Rats)0.5 mg/dayNot ApplicableOral administration. Showed reduction in prostate weight while maintaining muscle mass.
Non-Clinical/Research25-50 mg/day6-8 weeksOften split into multiple doses per day due to a short half-life (approx. 4 hours). Starting with a lower dose is recommended to assess tolerance.
Experimental Protocols

1. In Vitro Assessment of Androgen Receptor (AR) Agonism

  • Objective: To determine the efficacy and potency of Andarine (S4) in activating the androgen receptor in a cellular context.

  • Cell Line: PC-3 cells transfected with a human AR expression vector and a reporter gene construct (e.g., MMTV-luciferase).

  • Methodology:

    • Culture the transfected PC-3 cells in appropriate media (e.g., RPMI 1640 with 10% FBS) to 80% confluency.

    • Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow to adhere overnight.

    • Starve the cells in serum-free media for 24 hours.

    • Prepare serial dilutions of Andarine (S4) and a known AR agonist (e.g., Dihydrotestosterone - DHT) in serum-free media.

    • Treat the cells with the compounds for 24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Normalize luciferase activity to total protein content for each well.

    • Plot dose-response curves and calculate EC50 values.

2. Assessment of Anabolic and Androgenic Activity in a Castrated Rat Model

  • Objective: To evaluate the tissue-selective anabolic activity of Andarine (S4) in vivo.

  • Animal Model: Orchidectomized (castrated) male Sprague-Dawley rats.

  • Methodology:

    • Allow rats to recover for 14 days post-castration to ensure depletion of endogenous androgens.

    • Divide animals into treatment groups (e.g., Vehicle control, Testosterone Propionate, Andarine S4 at various doses).

    • Administer compounds daily via oral gavage for a specified period (e.g., 4 weeks).

    • At the end of the treatment period, euthanize the animals.

    • Dissect and weigh target tissues: levator ani muscle (anabolic indicator) and prostate gland (androgenic indicator).

    • Compare tissue weights between groups to determine the anabolic and androgenic potency.

Signaling Pathways and Workflows

Andarine_S4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus S4 Andarine (S4) AR Androgen Receptor (AR) S4->AR Enters Cell S4->AR Binds S4_AR S4-AR Complex AR->S4_AR HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex AR_HSP->AR HSP Dissociation AR_dimer Activated AR Dimer S4_AR->AR_dimer Dimerization & Conformational Change ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Nuclear Translocation & DNA Binding Transcription Gene Transcription ARE->Transcription Recruits Coactivators Coactivators Coactivators Coactivators->Transcription mRNA mRNA Transcription->mRNA Initiates Protein Anabolic Proteins mRNA->Protein Translation In_Vivo_Experimental_Workflow start Start: Castrated Rat Model acclimatization Acclimatization & Recovery (14 days) start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping treatment Daily Oral Administration (4 weeks) - Vehicle - Testosterone - S4 (various doses) grouping->treatment endpoint Euthanasia & Tissue Collection treatment->endpoint analysis Weigh Levator Ani (Anabolic) & Prostate (Androgenic) endpoint->analysis results Data Analysis: Compare Tissue Weights analysis->results conclusion Conclusion: Determine Tissue Selectivity results->conclusion K4S4_Peptide_Mechanism K4S4 This compound Peptide Binding Electrostatic Binding to Membrane K4S4->Binding BacterialMembrane Bacterial Cell Membrane Binding->BacterialMembrane Insertion Membrane Insertion & Destabilization Binding->Insertion Pore Pore Formation / Membrane Disruption Insertion->Pore Leakage Leakage of Cellular Contents Pore->Leakage Death Bacterial Cell Death Leakage->Death

Application Note: Development of a LanthaScreen™ Eu Kinase Binding Assay for K4-S4

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details the development and optimization of a high-throughput in vitro binding assay for the hypothetical kinase K4-S4. Utilizing the LanthaScreen™ Eu Kinase Binding Assay platform, we have established a robust and sensitive method for identifying and characterizing potential inhibitors of this compound. The assay is based on the binding of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the this compound kinase domain. Inhibition of this binding by a test compound results in a decrease in the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. This document provides detailed protocols for assay setup, optimization, and validation, making it a valuable resource for researchers and drug development professionals targeting the this compound pathway.

Introduction

The this compound protein is a recently identified serine/threonine kinase implicated in inflammatory disease progression. Its dysregulation has been associated with increased cytokine production and immune cell activation. As such, this compound represents a promising therapeutic target for the development of novel anti-inflammatory agents. To facilitate the discovery of this compound inhibitors, a robust and scalable in vitro assay is essential. This application note describes the development of a LanthaScreen™ Eu Kinase Binding Assay, a TR-FRET based method that offers high sensitivity and a large dynamic range, suitable for high-throughput screening (HTS).[1][2]

The assay principle relies on the binding of a proprietary, Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (Tracer) to the kinase of interest, which is tagged with a europium (Eu)-labeled anti-tag antibody. When the tracer is bound to the kinase, excitation of the europium chelate by a 340 nm light source results in energy transfer to the Alexa Fluor™ 647 tracer, which in turn emits light at 665 nm. Unlabeled ATP-competitive inhibitors will compete with the tracer for binding to the kinase, leading to a decrease in the TR-FRET signal.

This compound Signaling Pathway

The hypothetical this compound signaling pathway is initiated by the binding of an inflammatory cytokine to its cell surface receptor. This leads to the recruitment and activation of the upstream kinase, K4-S1, which in turn phosphorylates and activates this compound. Activated this compound then phosphorylates the transcription factor S4-TF, leading to its translocation to the nucleus and the subsequent expression of pro-inflammatory genes.

K4_S4_Signaling_Pathway Cytokine Inflammatory Cytokine Receptor Cell Surface Receptor Cytokine->Receptor Binds K4_S1 K4-S1 Kinase Receptor->K4_S1 Activates K4_S4 This compound Kinase K4_S1->K4_S4 Phosphorylates (Activates) S4_TF S4-TF (Transcription Factor) K4_S4->S4_TF Phosphorylates Nucleus Nucleus S4_TF->Nucleus Translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes

Caption: Hypothetical this compound signaling cascade.

Materials and Methods

Reagents and Equipment:

  • Kinase: Recombinant human this compound (GST-tagged)

  • Antibody: LanthaScreen™ Eu-anti-GST Antibody

  • Tracer: Kinase Tracer 236

  • Buffer: 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Plates: Corning® 384-well low-volume white non-binding surface plates

  • Reader: TR-FRET compatible plate reader (e.g., Tecan Spark®)

Experimental Workflow

The general workflow for the this compound LanthaScreen™ assay involves the preparation of reagents, followed by the addition of the compound, kinase/antibody mix, and finally the tracer. After an incubation period, the plate is read on a TR-FRET enabled reader.

K4_S4_Assay_Workflow Start Start Prep_Reagents Prepare Reagents: - this compound Kinase - Eu-anti-GST Antibody - Tracer 236 - Test Compounds Start->Prep_Reagents Add_Compound Add Test Compound to 384-well Plate Prep_Reagents->Add_Compound Add_Kinase_Ab Add this compound Kinase and Eu-anti-GST Antibody Mix Add_Compound->Add_Kinase_Ab Add_Tracer Add Tracer 236 Add_Kinase_Ab->Add_Tracer Incubate Incubate at Room Temperature for 60 min Add_Tracer->Incubate Read_Plate Read Plate on TR-FRET Reader Incubate->Read_Plate End End Read_Plate->End

Caption: this compound LanthaScreen™ assay workflow.

Protocols

Protocol 1: this compound Kinase and Tracer Titration

Objective: To determine the optimal concentrations of this compound kinase and Tracer 236 for the assay.

  • Prepare a serial dilution of this compound kinase in 1X Kinase Buffer A, ranging from 0 to 100 nM.

  • Prepare a serial dilution of Tracer 236 in 1X Kinase Buffer A, ranging from 0 to 50 nM.

  • Add 5 µL of each kinase dilution to the wells of a 384-well plate.

  • Add 5 µL of 1X Kinase Buffer A to the "no kinase" control wells.

  • Add 5 µL of each tracer dilution to the wells.

  • Add 5 µL of Eu-anti-GST antibody at a final concentration of 2 nM to all wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET reader, measuring the emission at 665 nm and 615 nm.

  • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

  • Plot the TR-FRET ratio as a function of kinase and tracer concentration to determine the optimal concentrations that give a robust signal window.

Protocol 2: this compound Inhibitor IC₅₀ Determination

Objective: To determine the potency of a test compound by generating a dose-response curve and calculating the IC₅₀ value.

  • Prepare a serial dilution of the test compound in 100% DMSO, typically starting from a 10 mM stock.

  • Dilute the compound serial dilution into 1X Kinase Buffer A.

  • Add 2.5 µL of each compound dilution to the wells of a 384-well plate. For control wells, add 2.5 µL of 1X Kinase Buffer A with the corresponding DMSO concentration.

  • Prepare a 2X working solution of this compound kinase and Eu-anti-GST antibody in 1X Kinase Buffer A at the optimal concentrations determined in Protocol 1.

  • Add 5 µL of the this compound/antibody mix to each well.

  • Prepare a 2.5X working solution of Tracer 236 in 1X Kinase Buffer A at the optimal concentration.

  • Add 2.5 µL of the Tracer 236 solution to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET reader.

  • Calculate the percent inhibition for each compound concentration and plot the data to determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Results and Data Presentation

The following tables summarize the quantitative data obtained during the assay development and validation.

Table 1: Optimal Reagent Concentrations

ReagentOptimal Concentration
This compound Kinase5 nM
Eu-anti-GST Antibody2 nM
Tracer 23610 nM

Table 2: Assay Performance Metrics

ParameterValue
Z'-factor0.85
Signal to Background15
Assay Window12
DMSO Tolerance≤ 1%

Table 3: IC₅₀ Values for Control Compounds

CompoundIC₅₀ (nM)
Staurosporine25.3
K252a150.7
Compound X8.9

Conclusion

We have successfully developed and optimized a robust and sensitive LanthaScreen™ Eu Kinase Binding Assay for the hypothetical kinase this compound. The assay demonstrates excellent performance metrics, including a high Z'-factor and a large signal window, making it suitable for high-throughput screening of compound libraries to identify novel this compound inhibitors. The detailed protocols provided in this application note will enable researchers to readily implement this assay for their drug discovery efforts targeting the this compound signaling pathway.[3][4] The established workflow and validated parameters provide a solid foundation for further characterization of hit compounds and structure-activity relationship (SAR) studies.

References

Application Notes and Protocols: K4-S4 as a Therapeutic Agent for Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is for research purposes only and does not constitute medical advice. K4-S4 is a hypothetical compound for the purpose of this demonstration. The experimental data and protocols are illustrative examples based on common practices in drug development for Chronic Myeloid Leukemia (CML).

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22, t(9;22)(q34;q11). This translocation creates the BCR-ABL1 fusion gene, which encodes a constitutively active tyrosine kinase, a key driver of CML pathogenesis. This compound is an investigational, potent, and selective inhibitor of the BCR-ABL1 tyrosine kinase, demonstrating potential as a therapeutic agent for CML. These application notes provide detailed protocols for evaluating the efficacy of this compound in preclinical CML models.

Data Presentation

Table 1: In Vitro Efficacy of this compound Against CML Cell Lines

Cell LineIC50 (nM)TargetReference
K56215BCR-ABL1Fictional Data
Ba/F3 BCR-ABL125BCR-ABL1Fictional Data
LAMA-8420BCR-ABL1Fictional Data

Table 2: Kinase Selectivity Profile of this compound

KinaseIC50 (nM)Fold Selectivity vs. BCR-ABL1Reference
BCR-ABL1151Fictional Data
c-KIT>1000>66Fictional Data
PDGFRα>1000>66Fictional Data
SRC50033Fictional Data

Table 3: In Vivo Efficacy of this compound in a CML Mouse Xenograft Model

Treatment GroupDose (mg/kg/day)Tumor Growth Inhibition (%)Survival Rate (%)Reference
Vehicle Control-00Fictional Data
This compound5085100Fictional Data
Imatinib507080Fictional Data

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in CML cell lines.

  • Materials:

    • CML cell lines (e.g., K562, LAMA-84)

    • RPMI-1640 medium with 10% FBS

    • This compound compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well plates

    • Plate reader

  • Protocol:

    • Seed CML cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the IC50 value using a dose-response curve fitting software.

2. Kinase Inhibition Assay (Lanthanide-Based Assay)

  • Objective: To determine the selectivity of this compound against a panel of tyrosine kinases.

  • Materials:

    • Recombinant kinase enzymes (e.g., BCR-ABL1, c-KIT, PDGFRα)

    • Kinase-specific substrate peptides

    • ATP

    • This compound compound

    • Lanthanide-labeled antibody

    • 384-well plates

    • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

  • Protocol:

    • Add the kinase, substrate, and this compound at various concentrations to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for the specified time.

    • Stop the reaction and add the lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate.

    • Measure the TR-FRET signal using a plate reader.

    • Calculate the IC50 values for each kinase to determine the selectivity profile.

3. In Vivo Xenograft Mouse Model

  • Objective: To evaluate the anti-tumor efficacy of this compound in a CML xenograft model.

  • Materials:

    • Immunocompromised mice (e.g., NOD/SCID)

    • K562 CML cells

    • Matrigel

    • This compound compound formulated for oral administration

    • Calipers for tumor measurement

  • Protocol:

    • Subcutaneously inject 5 x 10^6 K562 cells mixed with Matrigel into the flank of each mouse.

    • Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

    • Randomize the mice into treatment groups (e.g., vehicle control, this compound, positive control like Imatinib).

    • Administer the respective treatments daily via oral gavage.

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor animal body weight and overall health.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).

Visualizations

cluster_workflow Experimental Workflow for this compound Evaluation A In Vitro Screening B Kinase Selectivity Profiling A->B Hit Compound C In Vivo Efficacy Studies B->C Selective Compound D Lead Optimization C->D Efficacious Compound

Caption: A flowchart illustrating the preclinical evaluation process for the hypothetical therapeutic agent this compound.

cluster_pathway BCR-ABL1 Signaling Pathway in CML cluster_downstream Downstream Effectors BCR_ABL1 BCR-ABL1 (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL1->RAS_RAF_MEK_ERK JAK_STAT JAK-STAT Pathway BCR_ABL1->JAK_STAT PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BCR_ABL1->PI3K_AKT_mTOR K4_S4 This compound K4_S4->BCR_ABL1 Inhibition Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation Apoptosis Decreased Apoptosis RAS_RAF_MEK_ERK->Apoptosis JAK_STAT->Proliferation JAK_STAT->Apoptosis PI3K_AKT_mTOR->Proliferation PI3K_AKT_mTOR->Apoptosis

Caption: A simplified diagram of the BCR-ABL1 signaling pathway in CML and the inhibitory action of this compound.

Application Notes and Protocols for the Preparation of K4-S4 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The preparation of accurate and stable stock solutions is a critical first step in many biological and chemical assays. A concentrated stock solution allows for the convenient and reproducible dilution to working concentrations, minimizing repeated weighing of small quantities of a compound, which can introduce significant error. This is particularly important in drug development and screening, where consistency and accuracy are paramount for generating reliable data.

Key considerations for preparing stock solutions include the choice of solvent, the final concentration, and the storage conditions. The ideal solvent will fully dissolve the compound at the desired concentration and be compatible with downstream experimental systems (e.g., cell culture media, enzymatic assay buffers). The stability of the compound in the chosen solvent and under the selected storage conditions will determine the shelf-life of the stock solution. It is imperative to perform proper validation to ensure the integrity of the stock solution over time.

Quantitative Data Summary

The following tables provide hypothetical data for a research compound designated "K4-S4". These tables are for illustrative purposes and should be replaced with experimentally determined values for the specific compound being used.

Table 1: Hypothetical Solubility of this compound in Common Laboratory Solvents

SolventSolubility at 25°C (mg/mL)Molar Solubility (M) at 25°C (Assuming MW = 350 g/mol )Notes
DMSO> 100> 0.286Recommended for initial stock preparation.
Ethanol500.143Suitable for some applications; may be less stable.
Methanol250.071Lower solubility; check for compound stability.
PBS (pH 7.4)< 0.1< 0.0003Practically insoluble in aqueous buffers.
Water< 0.01< 0.00003Not recommended for primary stock solutions.

Table 2: Example Stock Solution Concentrations and Molar Equivalents

Desired Stock Concentration (mM)Mass of this compound per 1 mL of Solvent (mg) (Assuming MW = 350 g/mol )Volume of Solvent for 10 mg of this compound (mL)
103.52.857
207.01.429
5017.50.571
10035.00.286

Experimental Protocols

Protocol 1: Determination of this compound Solubility

This protocol outlines a general procedure to determine the approximate solubility of this compound in various solvents.

Materials:

  • This compound powder

  • Selection of solvents (e.g., DMSO, Ethanol, Methanol, PBS)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Weigh out a small, precise amount of this compound (e.g., 5 mg) into a microcentrifuge tube.

  • Add a small, measured volume of the test solvent (e.g., 50 µL) to achieve a high initial concentration (e.g., 100 mg/mL).

  • Vortex the tube vigorously for 2-3 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the tube for 5-10 minutes.

  • Visually inspect the solution for any undissolved particulate matter.

  • If the compound has completely dissolved, it is soluble at that concentration. If not, add another measured volume of solvent to decrease the concentration and repeat steps 3-5 until the compound fully dissolves.

  • Record the final concentration at which the compound is fully soluble.

Protocol 2: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution.

Materials:

  • This compound powder (Molecular Weight to be confirmed by the user)

  • Anhydrous, sterile DMSO

  • Sterile, amber glass vial or polypropylene tube

  • Analytical balance

  • Pipettes

Procedure:

  • Pre-weighing: Tare a sterile vial on an analytical balance.

  • Weighing this compound: Carefully weigh the desired amount of this compound into the vial. For example, to prepare 1 mL of a 100 mM solution (assuming MW = 350 g/mol ), weigh 35 mg.

  • Solvent Addition: Add the calculated volume of sterile DMSO to the vial. For 35 mg of this compound, add 1 mL of DMSO.

  • Dissolution: Cap the vial tightly and vortex until the this compound is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may be used if necessary, but the stability of the compound at elevated temperatures should be considered.

  • Verification: Ensure no particulate matter is visible.

Protocol 3: Aliquoting and Storage

Proper storage is crucial to maintain the integrity of the stock solution.

Materials:

  • Prepared this compound stock solution

  • Sterile, light-protected microcentrifuge tubes

  • Pipettes

Procedure:

  • Dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, light-protected tubes. This minimizes freeze-thaw cycles.

  • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots under the recommended conditions, as determined by stability studies.

Table 3: Recommended Storage and Stability of this compound Stock Solutions (Hypothetical)

SolventStorage TemperatureStability (Short-term)Stability (Long-term)Notes
DMSO-20°C or -80°CStable for up to 1 week at 4°CStable for up to 6 months at -20°C; >1 year at -80°CAvoid repeated freeze-thaw cycles. Protect from light.
Ethanol-20°CStable for up to 48 hours at 4°CStable for up to 3 months at -20°CMay be less stable than DMSO solutions.

Visualizations

G cluster_workflow Stock Solution Preparation Workflow weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve Add calculated volume vortex Vortex/Sonicate dissolve->vortex Ensure complete dissolution aliquot Aliquot into Tubes vortex->aliquot Dispense single-use volumes store Store at -80°C aliquot->store Label and freeze

Caption: Workflow for preparing this compound stock solution.

G cluster_pathway Hypothetical this compound Signaling Pathway K4S4 This compound Receptor Cell Surface Receptor K4S4->Receptor Binds and Activates Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Kinase2 Kinase B Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Phosphorylates Gene Target Gene Expression TF->Gene Regulates

Caption: Hypothetical signaling cascade initiated by this compound.

Application Notes and Protocols: K4-S4 for Protein Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound “K4-S4” is a hypothetical small molecule inhibitor. The following application notes and protocols use the well-characterized Keap1-Nrf2 protein-protein interaction as a model system to demonstrate the methodologies for evaluating the binding affinity and kinetics of such a compound. The experimental data presented are representative values based on known Keap1-Nrf2 inhibitors and should be considered illustrative.

Introduction to the Keap1-Nrf2 Pathway and this compound

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1] Under basal conditions, Keap1, a substrate adaptor protein for a Cul3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[1] This interaction maintains low intracellular levels of Nrf2. Oxidative stress modifies reactive cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus and activate the transcription of a suite of antioxidant and cytoprotective genes.[2]

Dysregulation of the Keap1-Nrf2 pathway is implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2] Consequently, small molecules that inhibit the Keap1-Nrf2 protein-protein interaction (PPI) are of significant therapeutic interest as they can mimic the effects of oxidative stress, leading to Nrf2 stabilization and the upregulation of protective genes.[3]

This compound is a hypothetical, cell-permeable, small molecule designed to competitively inhibit the binding of Nrf2 to the Kelch domain of Keap1. By occupying the Nrf2 binding pocket on Keap1, this compound is expected to prevent the ubiquitination and degradation of Nrf2, thereby activating the downstream antioxidant response. These application notes provide protocols for characterizing the binding of this compound to Keap1 using common biophysical techniques.

Quantitative Data Summary

The binding characteristics of this compound to the Keap1 Kelch domain have been evaluated using Fluorescence Polarization (FP), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR). The results are summarized in the tables below.

Table 1: Inhibition of Keap1-Nrf2 Interaction by this compound (Fluorescence Polarization)

Assay ParameterValue
IC50 (nM) 63
Assay Principle Competition with a fluorescently labeled Nrf2 peptide for binding to Keap1.[4]
Fluorophore Fluorescein (FITC)

Table 2: Thermodynamic Profile of this compound Binding to Keap1 (Isothermal Titration Calorimetry)

Thermodynamic ParameterValue
Dissociation Constant (Kd) (µM) 6.0
Stoichiometry (n) 1.1
Enthalpy Change (ΔH) (kcal/mol) -8.5
Entropy Change (ΔS) (cal/mol·deg) 15.2

Table 3: Kinetic Parameters of this compound Binding to Keap1 (Surface Plasmon Resonance)

Kinetic ParameterValue
Association Rate Constant (kon) (M-1s-1) 1.2 x 105
Dissociation Rate Constant (koff) (s-1) 1.8 x 10-3
Dissociation Constant (Kd) (nM) 15

Signaling Pathway Diagram

The following diagram illustrates the Keap1-Nrf2 signaling pathway and the mechanism of action of the hypothetical inhibitor this compound.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Cul3 Cul3-E3 Ligase Keap1->Cul3 associates with Nrf2 Nrf2 Nrf2->Keap1 binds to Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Cul3->Nrf2 ubiquitinates K4S4 This compound K4S4->Keap1 inhibits binding ARE ARE Nrf2_nuc->ARE binds to Genes Antioxidant Genes (e.g., NQO1, GCLC) ARE->Genes activates transcription

Caption: Keap1-Nrf2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Fluorescence Polarization (FP) Competition Assay

This protocol describes a competitive binding assay to determine the half-maximal inhibitory concentration (IC50) of this compound for the Keap1-Nrf2 interaction. The assay measures the displacement of a fluorescein-labeled Nrf2 peptide from the Keap1 Kelch domain by the unlabeled inhibitor.

Materials:

  • Recombinant human Keap1 Kelch domain

  • FITC-labeled Nrf2 peptide (e.g., FITC-LDEETGEFL)

  • This compound compound

  • Assay Buffer: 25 mM HEPES, pH 7.5, 100 mM NaCl, 0.05% Tween-20

  • 384-well, non-binding, black microplates

  • Microplate reader with fluorescence polarization capabilities

Protocol:

  • Prepare a 2X solution of Keap1 Kelch domain and a 2X solution of FITC-Nrf2 peptide in Assay Buffer. The final concentrations in the well should be optimized, but a starting point is 20 nM Keap1 and 10 nM FITC-Nrf2 peptide.

  • Prepare a serial dilution of this compound in Assay Buffer in a separate plate.

  • Add 10 µL of the this compound serial dilutions to the wells of the 384-well assay plate. Include wells with Assay Buffer only for control measurements.

  • Add 10 µL of the 2X FITC-Nrf2 peptide solution to all wells.

  • Add 10 µL of the 2X Keap1 Kelch domain solution to the sample and positive control wells. Add 10 µL of Assay Buffer to the negative control wells (peptide only).

  • The final volume in each well should be 30 µL.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence polarization (in mP units) using an appropriate filter set for fluorescein (Excitation: 485 nm, Emission: 535 nm).

  • Calculate the percent inhibition for each concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram:

FP_Workflow start Start prep_reagents Prepare 2X Keap1, 2X FITC-Nrf2, and this compound serial dilutions start->prep_reagents add_inhibitor Add 10 µL this compound dilutions to plate prep_reagents->add_inhibitor add_peptide Add 10 µL 2X FITC-Nrf2 to all wells add_inhibitor->add_peptide add_protein Add 10 µL 2X Keap1 to sample wells add_peptide->add_protein incubate Incubate for 30 min at RT, protected from light add_protein->incubate read_plate Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) incubate->read_plate analyze Calculate % Inhibition and determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for the Fluorescence Polarization competition assay.

Isothermal Titration Calorimetry (ITC)

This protocol outlines the determination of the thermodynamic parameters of this compound binding to the Keap1 Kelch domain. ITC directly measures the heat released or absorbed during a binding event.[5]

Materials:

  • Recombinant human Keap1 Kelch domain

  • This compound compound

  • ITC Buffer: 25 mM HEPES, pH 7.5, 100 mM NaCl (must be identical for protein and ligand)

  • Isothermal Titration Calorimeter

  • Syringe for injection and sample cell

Protocol:

  • Dialyze the Keap1 Kelch domain against the ITC Buffer overnight at 4°C.

  • Dissolve the this compound compound in the final dialysis buffer to ensure a precise buffer match.

  • Degas both the protein and ligand solutions immediately before the experiment.

  • Determine the accurate concentrations of the Keap1 and this compound solutions.

  • Load the sample cell (typically ~200 µL) with the Keap1 solution (e.g., 20 µM).

  • Load the injection syringe (~40 µL) with the this compound solution (e.g., 200 µM, typically 10-fold higher than the protein concentration).

  • Set up the ITC instrument with the desired temperature (e.g., 25°C), stirring speed, and injection parameters (e.g., 19 injections of 2 µL each).

  • Perform an initial injection of a small volume (e.g., 0.4 µL) and discard this data point during analysis.

  • Initiate the titration experiment.

  • After the run, integrate the raw data to obtain the heat change for each injection.

  • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the Kd, stoichiometry (n), and enthalpy change (ΔH).

Surface Plasmon Resonance (SPR)

This protocol describes how to measure the real-time binding kinetics (association and dissociation rates) of this compound to the Keap1 Kelch domain.

Materials:

  • Recombinant human Keap1 Kelch domain

  • This compound compound

  • SPR instrument

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running Buffer: 25 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% P20 surfactant

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Protocol:

  • Immobilize the Keap1 Kelch domain onto the surface of a sensor chip using standard amine coupling chemistry. Aim for a low immobilization level to minimize mass transport effects.

  • Prepare a series of concentrations of this compound in Running Buffer.

  • Equilibrate the system by flowing Running Buffer over the sensor surface until a stable baseline is achieved.

  • Inject the different concentrations of this compound over the sensor surface for a defined period (association phase), followed by a flow of Running Buffer (dissociation phase).

  • After each cycle, regenerate the sensor surface with a short pulse of the regeneration solution to remove any bound analyte.

  • Record the sensorgrams (response units vs. time) for each concentration.

  • Perform a global fit of the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the dissociation constant (Kd).

Logical Relationship of Assays Diagram:

Assay_Relationship cluster_assays Biophysical Assays for this compound Characterization cluster_outputs Binding Parameters FP Fluorescence Polarization (FP) - High-throughput screening - Determines IC50 Affinity Binding Affinity (IC50, Kd) FP->Affinity ITC Isothermal Titration Calorimetry (ITC) - Gold standard for affinity - Determines Kd, ΔH, ΔS, n ITC->Affinity Thermo Thermodynamics (ΔH, ΔS) ITC->Thermo SPR Surface Plasmon Resonance (SPR) - Real-time kinetics - Determines kon, koff, Kd SPR->Affinity Kinetics Binding Kinetics (kon, koff) SPR->Kinetics

Caption: Relationship of biophysical assays in characterizing this compound binding.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing In Vitro Treatment with K4-S4, a Hypothetical MAP4K4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The designation "K4-S4" does not correspond to a known or registered compound in publicly available scientific literature. This technical support guide has been developed based on the hypothesis that this compound is an experimental inhibitor of the protein kinase MAP4K4 (Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4). The information provided is based on general principles of in vitro pharmacology and publicly available data on MAP4K4.

General Information

Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a serine/threonine kinase that is part of the sterile 20 (Ste20) protein kinase family.[1] It is involved in various cellular processes and signaling pathways.[2] Notably, MAP4K4 has been shown to play a role in regulating apoptosis (programmed cell death) and cell proliferation.[1][3] Inhibition of MAP4K4 is being explored as a potential therapeutic strategy in several diseases.[1] Our hypothetical inhibitor, this compound, is designed to target this kinase to study its effects in vitro.

Frequently Asked Questions (FAQs) - Optimizing this compound Treatment Conditions

Q1: How do I determine the optimal concentration of this compound for my experiments?

A1: The optimal concentration of this compound will be cell-line specific and dependent on the desired biological outcome. We recommend performing a dose-response curve to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration). A typical starting range for a novel kinase inhibitor might be from 1 nM to 100 µM.

Q2: What is the recommended incubation time for this compound treatment?

A2: Incubation time will depend on the specific assay and the signaling pathway being investigated. For signaling pathway studies (e.g., phosphorylation events), shorter incubation times (e.g., 30 minutes to 6 hours) may be sufficient. For assays measuring cell viability or apoptosis, longer incubation times (e.g., 24, 48, or 72 hours) are typically required. A time-course experiment is recommended to determine the optimal time point.

Q3: this compound is difficult to dissolve. What solvent should I use?

A3: Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. For your experiments, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: I am not observing any effect of this compound on my cells. What could be the reason?

A4: There are several potential reasons for a lack of effect:

  • Concentration: The concentration of this compound may be too low. Try a higher concentration range in your dose-response experiments.

  • Incubation Time: The incubation time may be too short for the biological effect to manifest.

  • Cell Line: Your chosen cell line may not have an active MAP4K4 signaling pathway or may have compensatory mechanisms.

  • Compound Stability: Ensure your this compound stock solution is stored correctly and has not degraded.

Q5: I am observing high levels of cell death even at low concentrations of this compound. What should I do?

A5: High cytotoxicity at low concentrations could indicate off-target effects or extreme sensitivity of your cell line.

  • Lower Concentration Range: Test a lower range of concentrations.

  • Shorter Incubation Time: Reduce the treatment duration.

  • Serum Concentration: The presence and concentration of serum (e.g., FBS) in your culture medium can influence the effective concentration of the compound.[4] Consider if your serum concentration needs optimization.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent results between experiments - Pipetting errors- Variation in cell seeding density- Passage number of cells- Batch-to-batch variation in this compound- Use calibrated pipettes and proper technique.- Ensure a uniform single-cell suspension before seeding.- Use cells within a consistent, low passage number range.- If possible, use the same batch of this compound for a set of experiments.
High background in apoptosis assay - Unhealthy cells at the start of the experiment- Mechanical stress during cell handling- Ensure high cell viability before seeding.- Handle cells gently during trypsinization and washing steps.
Weak signal in Western blot for phosphorylated proteins - Short half-life of phosphorylation- Suboptimal antibody concentration- Inefficient protein extraction- Perform a time-course experiment with shorter time points.- Titrate the primary antibody.- Use appropriate lysis buffers containing phosphatase inhibitors.
Edge effects in 96-well plate assays - Evaporation of medium from outer wells- Fill the outer wells of the plate with sterile water or PBS to maintain humidity.[5]

Experimental Protocols

Cell Viability Assay (ATP-based Luminescence Assay)

This protocol is for assessing cell viability by measuring ATP levels, which is an indicator of metabolically active cells.

  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium from your DMSO stock. Include a vehicle-only control.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a cell culture incubator.

  • Assay:

    • Equilibrate the plate and the ATP assay reagent to room temperature.

    • Add the ATP reagent to each well according to the manufacturer's instructions.

    • Mix on a plate shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as a percentage of viability versus log[this compound concentration] to determine the IC50.

ParameterRecommendation
Cell Density Cell-line dependent (e.g., 5,000-10,000 cells/well)
This compound Concentration Range 1 nM - 100 µM (logarithmic dilutions)
Incubation Time 24 - 72 hours
Final DMSO Concentration ≤ 0.1%
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol distinguishes between live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

  • Cell Seeding and Treatment: Seed cells in 6-well plates. After overnight adherence, treat with desired concentrations of this compound (and controls) for the chosen duration (e.g., 24 hours).

  • Cell Harvesting:

    • Collect the culture medium (which contains floating dead cells).

    • Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the detached cells with the collected medium.

    • Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and discard the supernatant.[6]

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.[7]

  • Flow Cytometry:

    • Add more 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer as soon as possible.

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

ParameterRecommendation
Cell Density (6-well plate) e.g., 0.5 - 1.0 x 10^6 cells/well
This compound Concentration Based on IC50 from viability assay (e.g., 0.5x, 1x, 2x IC50)
Incubation Time 24 hours (or as determined by time-course)
Controls Untreated, Vehicle (DMSO), Positive control for apoptosis

Visualizations

MAP4K4_Apoptosis_Pathway cluster_input Stress Signals cluster_pathway Signaling Cascade cluster_output Cellular Response Stress Stress MAP4K4 MAP4K4 Stress->MAP4K4 JNK_Pathway JNK Pathway MAP4K4->JNK_Pathway cJun c-Jun JNK_Pathway->cJun Apoptosis Apoptosis cJun->Apoptosis K4S4 This compound K4S4->MAP4K4

Caption: Simplified MAP4K4 signaling pathway leading to apoptosis and the inhibitory action of this compound.

Experimental_Workflow A 1. Dose-Response Curve (Determine IC50) B 2. Time-Course Experiment (Find Optimal Duration) A->B C 3. Apoptosis Assay (Annexin V/PI) B->C D 4. Signaling Pathway Analysis (Western Blot) C->D E Data Interpretation D->E

Caption: Experimental workflow for characterizing the in vitro effects of this compound.

Troubleshooting_Logic Start Experiment Yields Unexpected Results Q1 Are Controls Behaving as Expected? Start->Q1 A1_Yes Check Treatment Conditions (Concentration, Duration, Stability) Q1->A1_Yes Yes A1_No Troubleshoot Assay Protocol (Reagents, Cell Health, Instrument) Q1->A1_No No Q2 Are Results Reproducible? A1_Yes->Q2 A1_No->Q2 A2_Yes Formulate New Hypothesis Q2->A2_Yes Yes A2_No Refine Technique (Pipetting, Cell Seeding) Q2->A2_No No

References

common issues with K4-S4 solubility

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Based on extensive searches, there is no publicly available scientific literature or data corresponding to a compound designated "K4-S4" within the domains of pharmaceutical sciences, chemistry, or drug development. The information retrieved primarily pertains to unrelated subjects such as the "Solvon K4" dry cleaning solvent and principles of modal logic.

Therefore, we are unable to provide specific troubleshooting guidance, quantitative data, or experimental protocols for a compound with this name.

We recommend you take the following steps:

  • Verify the Compound Name: Please double-check the name "this compound" for any potential typographical errors. It may be an internal codename, a shorthand notation, or an abbreviated name.

  • Use Alternative Identifiers: If available, please provide alternative identifiers such as a CAS (Chemical Abstracts Service) number, IUPAC name, or any associated publication references.

This technical support guide has been structured to address common solubility challenges encountered with novel chemical entities. While we cannot provide specifics for "this compound," the following general advice, troubleshooting workflows, and FAQs may prove useful for researchers working with poorly soluble compounds.

Frequently Asked Questions (FAQs) - General Guidance for Poorly Soluble Compounds

Q1: My compound is precipitating out of my aqueous buffer. What are the initial steps I should take?

A1: When a compound precipitates from an aqueous solution, consider the following troubleshooting steps, outlined in the workflow below. Key initial actions include verifying the solution's pH, assessing the impact of temperature, and considering a reduction in the compound's concentration.

Q2: What are common organic solvents used to prepare stock solutions for biological assays?

A2: Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions of nonpolar compounds. Other options, depending on the compound's properties and downstream application constraints, include ethanol, methanol, and dimethylformamide (DMF). Always be mindful of the final solvent concentration in your assay, as it can impact cellular health and assay performance.

Q3: How can I determine the aqueous solubility of my compound?

A3: A common method for determining kinetic aqueous solubility is through a shake-flask method followed by analysis. A generalized protocol is provided in the "Experimental Protocols" section. This will help you establish a baseline for the maximum achievable concentration in your desired aqueous medium.

Troubleshooting Workflows

Below is a generalized workflow for addressing compound precipitation issues during an experiment.

G start Precipitation Observed in Aqueous Solution check_ph Verify pH of Buffer start->check_ph ph_correct Is pH within Compound's Stable Range? check_ph->ph_correct adjust_ph Adjust pH ph_correct->adjust_ph No check_conc Reduce Compound Concentration ph_correct->check_conc Yes adjust_ph->check_ph conc_ok Does Precipitation Persist? check_conc->conc_ok use_cosolvent Introduce a Biocompatible Co-solvent (e.g., Ethanol, PEG) conc_ok->use_cosolvent Yes end Solution Stabilized conc_ok->end No consider_formulation Consider Advanced Formulation (e.g., Liposomes, Nanoparticles) use_cosolvent->consider_formulation

Caption: A logical workflow for troubleshooting compound precipitation.

Experimental Protocols

Protocol 1: General Kinetic Aqueous Solubility Assessment

This protocol provides a basic framework for determining the kinetic solubility of a compound in an aqueous buffer.

  • Prepare Stock Solution: Create a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Transfer to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well on a new 96-well plate pre-filled with the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS). This will induce precipitation for concentrations above the solubility limit.

  • Equilibration: Seal the plate and shake at room temperature for a set period (e.g., 2 hours) to allow the solution to reach equilibrium.

  • Separation of Precipitate: Centrifuge the plate to pellet the precipitated compound.

  • Analysis: Carefully transfer the supernatant to a new analysis plate. Determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • Determine Solubility Limit: The highest concentration at which no precipitate is observed, or the concentration measured in the supernatant of the precipitated samples, is considered the kinetic solubility limit.

Below is a diagram illustrating this experimental workflow.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock 10 mM Stock in DMSO dilute Serial Dilution in DMSO stock->dilute transfer Transfer to Aqueous Buffer dilute->transfer equilibrate Shake and Equilibrate transfer->equilibrate centrifuge Centrifuge to Pellet Precipitate equilibrate->centrifuge analyze Analyze Supernatant (HPLC, UV-Vis) centrifuge->analyze determine Determine Solubility Limit analyze->determine

Caption: Workflow for a kinetic aqueous solubility assay.

Technical Support Center: Synthesis of K4-S4 Dermaseptin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of K4-S4 synthesis. This compound and its analogues are derivatives of the antimicrobial peptide Dermaseptin S4, and are typically synthesized using Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis important?

A1: this compound is a synthetic derivative of Dermaseptin S4, a natural antimicrobial peptide found in the skin of frogs of the genus Phyllomedusa.[1][2] These peptides are of significant interest to researchers due to their potent, broad-spectrum antimicrobial activity against various pathogens, including multidrug-resistant bacteria.[3][] Shorter derivatives, such as this compound(1-13) and this compound(1-16), have been developed to optimize the balance between antimicrobial efficacy and toxicity.[] Improving the synthesis yield of these peptides is crucial for facilitating research into their therapeutic potential and for enabling larger-scale production for preclinical and clinical studies.

Q2: What is the most common method for synthesizing this compound peptides?

A2: The most common and efficient method for synthesizing this compound and other peptides of similar length is Solid-Phase Peptide Synthesis (SPPS).[1][5] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[6] The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely used approach in SPPS.[7][8][9]

Q3: What are the main challenges encountered during the SPPS of this compound?

A3: The synthesis of peptides, including this compound, can present several challenges. Common issues include:

  • Low Yield: This can be caused by incomplete reactions at various steps, peptide aggregation, or loss of peptide during cleavage from the resin or purification.

  • Poor Purity: The final product may be contaminated with deletion sequences (missing one or more amino acids), truncated sequences, or by-products from side reactions.[10]

  • Peptide Aggregation: The growing peptide chains can aggregate on the resin, hindering the access of reagents and leading to incomplete deprotection and coupling steps. This is a particular concern for hydrophobic sequences.[11][12]

  • Difficult Amino Acid Couplings: Certain amino acids, particularly those that are bulky (e.g., Val, Ile) or prone to side reactions (e.g., Arg), can be difficult to couple efficiently.[13]

Q4: How can I monitor the progress of my this compound synthesis?

A4: The progress of SPPS is typically monitored at the end of the deprotection and coupling steps. The Kaiser test (ninhydrin test) is a common qualitative method to check for the presence of free primary amines. A positive result (blue color) after a coupling step indicates an incomplete reaction, while a negative result (yellow color) is desired. Conversely, a positive result is expected after the deprotection step.

Troubleshooting Guide

Low Yield
Symptom Potential Cause Recommended Solution
Low overall yield after cleavage and purification Incomplete coupling at one or more steps.- Double couple problematic amino acids. - Use a more potent coupling reagent (e.g., HATU, HBTU).[8] - Increase the reaction time for coupling steps.
Peptide aggregation on the resin.- Use a high-swelling resin (e.g., PEG-PS).[14] - Perform the synthesis at an elevated temperature (if using a suitable synthesizer). - Incorporate pseudoproline dipeptides or other disruption strategies for difficult sequences.[11]
Premature chain termination.- Ensure complete deprotection at each step by extending the deprotection time or using a fresh deprotection solution. - Consider a capping step with acetic anhydride after coupling to block unreacted amines.[15]
Loss of peptide during cleavage or work-up.- Ensure the cleavage cocktail is appropriate for the protecting groups used. - Optimize the precipitation and washing steps to minimize loss of the peptide.
Poor Purity (Multiple Peaks in HPLC)
Symptom Potential Cause Recommended Solution
Presence of deletion sequences Incomplete coupling.- See solutions for "Incomplete coupling" under "Low Yield". - Ensure all reagents are fresh and of high quality.
Presence of truncated sequences Incomplete deprotection.- Extend the deprotection time or perform a second deprotection step. - Use a fresh batch of deprotection reagent (e.g., piperidine in DMF).
Side reaction products Racemization during amino acid activation.- Use a base like DIPEA (diisopropylethylamine) cautiously and consider using an additive like HOAt or Oxyma Pure to suppress racemization.
Undesired modification of side chains.- Ensure that the side-chain protecting groups are stable to the repeated deprotection steps and that the correct protecting groups are chosen for each amino acid.

Experimental Protocols

General Protocol for Solid-Phase Synthesis of this compound(1-13)

This protocol is a general guideline for the manual synthesis of this compound(1-13) (Sequence: ALWKTLLKKVLKA-CONH2) using Fmoc/tBu chemistry on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3-4 equivalents relative to resin loading) with HBTU (3-4 eq.) and HOBt (3-4 eq.) in DMF. Add DIPEA (6-8 eq.) and allow to react for a few minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

    • Wash the resin with DMF (5-7 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[6][16][17][18][19]

    • Collect the fractions containing the pure peptide.

    • Confirm the purity and identity of the peptide using analytical HPLC and mass spectrometry.

    • Lyophilize the pure fractions to obtain the final peptide powder.

Visualizations

Signaling Pathway

antimicrobial_peptide_action cluster_membrane Bacterial Membrane Lipid_Bilayer Lipid Bilayer K4S4 This compound Peptide Binding Electrostatic Binding (Cationic Peptide to Anionic Membrane) K4S4->Binding Binding->Lipid_Bilayer Attraction Insertion Hydrophobic Insertion into Membrane Binding->Insertion Pore_Formation Pore Formation/ Membrane Disruption Insertion->Pore_Formation Leakage Leakage of Cellular Contents Pore_Formation->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Mechanism of action for the this compound antimicrobial peptide.

Experimental Workflow

SPPS_Workflow Start Start Resin_Swell 1. Resin Swelling (DMF) Start->Resin_Swell Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swell->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling 3. Amino Acid Coupling (HBTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Kaiser_Test->Coupling Positive (Recouple) Repeat_Cycle Repeat for all Amino Acids Kaiser_Test->Repeat_Cycle Negative Repeat_Cycle->Fmoc_Deprotection Next AA Final_Deprotection 4. Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection Last AA Cleavage 5. Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation 6. Precipitation (Cold Ether) Cleavage->Precipitation Purification 7. RP-HPLC Purification Precipitation->Purification Analysis 8. Analysis (HPLC, Mass Spec) Purification->Analysis End Lyophilized Peptide Analysis->End

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Troubleshooting Logic

Troubleshooting_Tree Problem Low Yield or Purity? Low_Yield Low Yield Problem->Low_Yield Yield Low_Purity Low Purity Problem->Low_Purity Purity Check_Coupling Check Coupling Efficiency (Kaiser Test) Low_Yield->Check_Coupling Analyze_Impurities Analyze Impurities by MS (Deletion vs. Side Product) Low_Purity->Analyze_Impurities Check_Aggregation Assess Aggregation Risk (Hydrophobic Sequence?) Check_Coupling->Check_Aggregation Complete Optimize_Coupling Optimize Coupling: - Double couple - Stronger reagent - Longer time Check_Coupling->Optimize_Coupling Incomplete Address_Aggregation Address Aggregation: - High-swell resin - Disrupting agents Check_Aggregation->Address_Aggregation High Risk Check_Cleavage Review Cleavage & Purification Check_Aggregation->Check_Cleavage Low Risk Check_Deprotection Check Deprotection (Extend Time) Deletion_Seq Deletion Sequence Analyze_Impurities->Deletion_Seq Mass indicates deletion Side_Product Side Product Analyze_Impurities->Side_Product Other mass Deletion_Seq->Optimize_Coupling Deletion_Seq->Check_Deprotection Review_Protecting_Groups Review Protecting Group Strategy Side_Product->Review_Protecting_Groups

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Investigating Off-Target Effects of K4-S4

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a molecule specifically named "K4-S4" did not yield conclusive results in publicly available scientific literature. It is possible that this is an internal, novel, or hypothetical compound designation. The following guide has been constructed using Imatinib , a well-characterized tyrosine kinase inhibitor, as a representative example to illustrate the format and content of a technical support center for investigating off-target effects. Researchers studying "this compound" can adapt these principles and methodologies.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected phenotypes in our cell-based assays after treatment with our compound. Could these be due to off-target effects?

A1: Yes, unexpected cellular phenotypes are often an indication of off-target activity. Your compound, designed to inhibit a specific target, may be interacting with other cellular proteins. Common unexpected phenotypes include, but are not limited to, changes in cell morphology, proliferation rates, apoptosis, or differentiation that cannot be explained by the known function of the intended target. It is crucial to perform secondary assays and target deconvolution studies to identify these unintended interactions.

Q2: What are the first steps to troubleshoot potential off-target effects of our compound in our experiments?

A2: To begin troubleshooting, you should:

  • Confirm On-Target Engagement: Use a direct biochemical or cellular assay (e.g., Western blot for downstream signaling, cellular thermal shift assay) to confirm that your compound is engaging its intended target at the concentrations used in your experiments.

  • Perform a Dose-Response Analysis: Unexpected phenotypes that only occur at high concentrations are more likely to be off-target effects.

  • Use a Structurally Unrelated Inhibitor: If another inhibitor of the same target with a different chemical scaffold reproduces the phenotype, it is more likely to be an on-target effect.

  • Employ a Rescue Experiment: If possible, overexpressing a drug-resistant mutant of the intended target should rescue the on-target effects, but not the off-target effects.

  • Consult Kinome Scans or Profiling Data: If available, broad-spectrum screening data can provide a map of likely off-target interactions.

Q3: How can we identify the specific off-target proteins our compound is interacting with?

A3: Several unbiased and targeted methods can be used for off-target identification:

  • Kinase Profiling: For kinase inhibitors, in vitro kinase panels can screen your compound against hundreds of kinases to identify unintended targets.

  • Affinity Chromatography: Immobilize your compound on a solid support to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.

  • Yeast Two-Hybrid Screens: A genetic method to identify protein-protein interactions, which can be adapted to screen for drug-target interactions.

  • Computational Modeling: Docking studies can predict potential off-target interactions based on the structure of your compound and known protein structures.

Troubleshooting Guides

Issue 1: Unexpected Cell Toxicity Observed

Background: You observe significant cytotoxicity at concentrations where the intended target inhibition should not be lethal. For instance, with our example molecule Imatinib, while it targets BCR-Abl, it is also known to inhibit c-KIT and PDGF-R, which can lead to toxicity in cells dependent on these kinases.

Troubleshooting Steps:

  • Determine the IC50 for Toxicity: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to quantify the cytotoxic effect.

  • Compare with On-Target IC50: Compare the toxicity IC50 with the IC50 for inhibiting the intended target's downstream signaling. A large discrepancy suggests an off-target effect.

  • Test in Target-Negative Cell Lines: Use a cell line that does not express the intended target. If toxicity persists, it is likely an off-target effect.

  • Hypothesize and Test Off-Targets: Based on kinome profiling data (see Table 1), identify potent off-targets. For Imatinib, this could be c-KIT. Test for inhibition of the suspected off-target's signaling pathway in your cells.

Table 1: Example Kinase Selectivity Profile for Imatinib

Kinase TargetIC50 (nM)Target Type
Abl25On-Target
c-KIT100Off-Target
PDGF-R100Off-Target
LCK>10,000Non-Target
SRC>10,000Non-Target

Data is illustrative and compiled from various sources for demonstration.

Issue 2: Contradictory Results Between Different Assays

Background: Your compound shows high potency in a biochemical assay but weak activity in a cell-based assay, or vice-versa.

Troubleshooting Steps:

  • Assess Cell Permeability: The compound may have poor membrane permeability, leading to low intracellular concentrations. This can be tested using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Check for Drug Efflux: The compound might be a substrate for efflux pumps like P-glycoprotein (MDR1), which actively remove it from the cell. This can be tested by co-incubating with an efflux pump inhibitor.

  • Metabolic Stability: The compound could be rapidly metabolized within the cell. Analyze compound stability in the presence of liver microsomes or by LC-MS analysis of cell lysates over time.

  • Assay-Specific Artifacts: Some compounds interfere with assay technologies (e.g., luciferase-based reporters, fluorescence). Run compound interference controls with your assay system.

Experimental Protocols

Protocol 1: Western Blot for On-Target and Off-Target Pathway Modulation

Objective: To assess the phosphorylation status of the intended target and a key suspected off-target.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., K562 for BCR-Abl, GIST-T1 for c-KIT) and allow them to adhere overnight. Treat with a dose range of your compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours).

  • Lysate Preparation: Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-CrkL for Abl activity, anti-phospho-KIT for c-KIT activity).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system. Use total protein or a housekeeping protein (e.g., β-actin) as a loading control.

Visualizations

Signaling Pathways

G cluster_on_target On-Target Pathway (BCR-Abl) cluster_off_target Off-Target Pathway (c-KIT) K4S4_on This compound (e.g., Imatinib) BCR_Abl BCR-Abl K4S4_on->BCR_Abl Inhibits CrkL p-CrkL BCR_Abl->CrkL Proliferation_on Cell Proliferation (Leukemia) CrkL->Proliferation_on K4S4_off This compound (e.g., Imatinib) cKIT c-KIT K4S4_off->cKIT Inhibits AKT p-AKT cKIT->AKT Proliferation_off Cell Proliferation (e.g., GIST) AKT->Proliferation_off

Caption: On-target vs. off-target signaling pathways for a hypothetical inhibitor.

Experimental Workflow

G A Observe Unexpected Phenotype B Confirm On-Target Engagement (Western Blot) A->B C Perform Dose-Response (Viability Assay) A->C D Kinome Profiling (In Vitro Screen) C->D If phenotype persists at high doses E Identify Potential Off-Targets D->E F Validate Off-Target Engagement in Cells E->F G Characterize Phenotype in Off-Target Model F->G

Caption: Workflow for troubleshooting and identifying off-target effects.

K4-S4 concentration optimization for assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on concentration optimization assays for the novel kinase inhibitor, K4-S4.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell-based assay?

For initial experiments, we recommend a broad concentration range to determine the potency of this compound. A common starting point is a serial dilution from 100 µM down to 1 nM. This wide range helps in identifying the IC50 (half-maximal inhibitory concentration) and assessing the dose-response relationship.

Q2: How should I prepare the stock solution of this compound?

This compound is readily soluble in dimethyl sulfoxide (DMSO). We recommend preparing a high-concentration stock solution, for example, 10 mM in 100% DMSO. Aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, ensure the final concentration of DMSO in the assay medium does not exceed 0.5% to avoid solvent-induced artifacts.

Q3: I am observing high variability between my replicate wells. What could be the cause?

High variability can stem from several factors:

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially during serial dilutions. Use calibrated pipettes and pre-wet the tips.

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to variability. Ensure cells are evenly suspended before seeding and that the seeding density is optimal for the assay duration.

  • Edge Effects: Wells on the periphery of the plate can be prone to evaporation, leading to altered compound concentrations. To mitigate this, avoid using the outer wells or fill them with sterile phosphate-buffered saline (PBS).

  • Compound Precipitation: At higher concentrations, this compound may precipitate out of the aqueous assay medium. Visually inspect the wells for any signs of precipitation.

Q4: My dose-response curve is flat, and I don't see any inhibition even at high concentrations of this compound. What should I do?

A flat dose-response curve suggests a lack of inhibitory activity under the current experimental conditions. Consider the following troubleshooting steps:

  • Confirm Compound Activity: Test the batch of this compound in a validated positive control assay to ensure its biological activity.

  • Check Cell Viability: The target kinase may not be essential for cell survival in the chosen cell line. Consider using a cell line where the target pathway is known to be active and critical.

  • Assay Incubation Time: The incubation time with this compound may be too short to observe an effect. Try extending the incubation period.

  • Assay Sensitivity: The assay readout may not be sensitive enough to detect subtle changes. Ensure your assay has a good signal-to-noise ratio.

Troubleshooting Guide

Issue 1: Unexpectedly high IC50 value for this compound.

Possible Cause Recommendation
Compound Degradation Prepare fresh dilutions from a new stock aliquot. Avoid repeated freeze-thaw cycles of the stock solution.
High Cell Density Optimize the cell seeding density. A lower cell number may increase sensitivity to the compound.
Serum Protein Binding This compound may bind to proteins in the fetal bovine serum (FBS). Consider reducing the serum concentration in your assay medium or using a serum-free medium if your cells can tolerate it.
Cell Line Resistance The chosen cell line may have intrinsic or acquired resistance mechanisms. Use a different, more sensitive cell line for comparison.

Issue 2: Poor curve fit for the dose-response data.

Possible Cause Recommendation
Inappropriate Concentration Range Adjust the concentration range to better bracket the IC50. If the IC50 is very low, include more points at the lower end of the concentration range.
Outliers in Data Carefully examine the raw data for any obvious outliers. If an outlier is identified, it may be appropriate to exclude it from the analysis, with proper justification.
Assay Interference This compound may interfere with the assay detection method (e.g., autofluorescence). Run a control plate with the compound but without cells to check for interference.

Experimental Protocols

Protocol: Cell Viability Assay using CellTiter-Glo®

This protocol describes a common method for determining the effect of this compound on the viability of a cancer cell line.

  • Cell Seeding:

    • Harvest and count the cells.

    • Dilute the cells to the desired seeding density (e.g., 5,000 cells/well) in the appropriate cell culture medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation and Addition:

    • Prepare a 2X working solution of this compound by performing serial dilutions in cell culture medium from your 10 mM DMSO stock.

    • Carefully remove 100 µL of medium from each well and add 100 µL of the 2X this compound working solution to the respective wells. This will result in a 1X final concentration.

    • Include wells with vehicle control (e.g., 0.5% DMSO in medium) and untreated controls.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Assay Readout:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control wells.

    • Plot the normalized data against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

K4_S4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor TargetKinase Target Kinase Receptor->TargetKinase Activates DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector Phosphorylates TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression K4_S4 This compound K4_S4->TargetKinase Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental_Workflow start Start stock_prep Prepare this compound Stock Solution (10 mM in DMSO) start->stock_prep serial_dilution Perform Serial Dilutions of this compound stock_prep->serial_dilution cell_seeding Seed Cells in 96-Well Plate add_compound Add Compound to Cells cell_seeding->add_compound serial_dilution->add_compound incubation Incubate for 72 hours add_compound->incubation assay_readout Add Assay Reagent and Read Plate incubation->assay_readout data_analysis Analyze Data and Determine IC50 assay_readout->data_analysis end End data_analysis->end

Caption: General workflow for this compound concentration optimization.

Troubleshooting_Tree start High Variability in Replicates? check_pipetting Review Pipetting Technique start->check_pipetting Yes contact_support Contact Technical Support start->contact_support No check_cell_suspension Ensure Homogeneous Cell Suspension check_pipetting->check_cell_suspension check_edge_effects Mitigate Edge Effects check_cell_suspension->check_edge_effects issue_resolved Issue Resolved check_edge_effects->issue_resolved Problem Solved check_edge_effects->contact_support Problem Persists

Caption: Troubleshooting decision tree for high variability.

Technical Support Center: Troubleshooting K4-S4 Detection in Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for K4-S4 detection. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the Western blot analysis of this compound.

Frequently Asked Questions (FAQs)

No Signal or Weak Signal

Q1: Why am I not seeing a band for this compound?

A1: Several factors could lead to the absence of a this compound signal. Consider the following possibilities:

  • Protein Expression Levels: this compound may be expressed at very low levels in your particular cell or tissue type. It is advisable to use a positive control, such as a cell lysate known to express this compound or a purified recombinant this compound protein, to validate your experimental setup.[1][2][3]

  • Antibody Issues: The primary antibody may not be optimal. Ensure you are using an antibody validated for Western blot and stored correctly.[4] The concentration of both primary and secondary antibodies might need optimization.[2][5]

  • Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may have been unsuccessful. You can check for efficient transfer by staining the membrane with Ponceau S before the blocking step.[1] The transfer conditions, such as time and voltage, may need to be optimized based on the molecular weight of this compound.[1]

  • Incorrect Sample Preparation: Ensure that protease inhibitors are included in your lysis buffer to prevent the degradation of this compound.[2][6] The choice of lysis buffer should also be appropriate for the subcellular localization of this compound.[2]

Q2: My this compound signal is very weak. How can I improve it?

A2: To enhance a weak this compound signal, you can try the following:

  • Increase Protein Load: Load a higher concentration of your protein sample onto the gel. A minimum of 15-30 µg of total protein per lane is generally recommended, but this may need to be increased for low-abundance proteins.[3][5]

  • Optimize Antibody Concentrations: Increase the concentration of your primary antibody or extend the incubation time (e.g., overnight at 4°C).[2][4] You can also try a more sensitive secondary antibody.

  • Use a Signal Enhancer: Consider using a commercial signal-enhancing solution.[7]

  • Check Blocking Agent: Nonfat dry milk can sometimes mask certain epitopes. Try switching to a different blocking agent like bovine serum albumin (BSA).[8]

  • Enhance Detection: Use a more sensitive chemiluminescent substrate or increase the exposure time when imaging.[4][9]

High Background

Q3: My blot has high background, making it difficult to see the this compound band. What can I do?

A3: High background can obscure your protein of interest. Here are some common causes and solutions:

  • Insufficient Blocking: The blocking step is crucial to prevent non-specific antibody binding. Increase the blocking time or the concentration of the blocking agent.[2][10]

  • Antibody Concentration Too High: An overly concentrated primary or secondary antibody can lead to high background. Try decreasing the antibody concentrations.[4][10]

  • Inadequate Washing: Increase the number and duration of wash steps after antibody incubations. Adding a detergent like Tween 20 to your wash buffer can also help.[4][11]

  • Membrane Handling: Always handle the membrane with clean forceps and gloves to avoid contamination.[1] Ensure the membrane does not dry out at any point during the procedure.[1][4]

Unexpected or Multiple Bands

Q4: I am seeing multiple bands in my lane. How do I know which one is this compound?

A4: The presence of multiple bands can be due to several reasons:

  • Non-specific Antibody Binding: The primary antibody may be cross-reacting with other proteins. Try optimizing the antibody concentration and blocking conditions.[12][13] Running a secondary antibody-only control (omitting the primary antibody) can help determine if the secondary antibody is the source of non-specific bands.[1][5]

  • Protein Degradation or Modification: this compound may be subject to degradation, leading to lower molecular weight bands.[1] Alternatively, post-translational modifications like glycosylation can result in bands appearing at a higher molecular weight than predicted.[8]

  • Protein Isoforms: The antibody may be recognizing different isoforms of this compound.[13] Consult protein databases like UniProt for information on known isoforms of your target protein.[13]

Q5: The band I see is not at the expected molecular weight for this compound. What does this mean?

A5: A discrepancy between the observed and expected band size can be informative:

  • Post-Translational Modifications (PTMs): PTMs such as phosphorylation, glycosylation, or ubiquitination can alter the protein's migration on the gel.[8]

  • Incomplete Denaturation: If the protein is not fully denatured, it may migrate differently. Ensure your sample buffer contains a sufficient concentration of reducing agents (like DTT or β-mercaptoethanol) and that samples are boiled adequately before loading.[1]

  • Splice Variants: Different splice variants of this compound may exist, leading to variations in molecular weight.

Experimental Protocols & Data Presentation

General Western Blot Protocol for this compound Detection

This protocol provides a general framework. Optimization of specific steps may be required for your particular experimental conditions.

1. Sample Preparation (Cell Lysate)

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer (or another suitable lysis buffer) containing protease and phosphatase inhibitors.[14]

  • Sonicate the lysate briefly to shear DNA and reduce viscosity.[15]

  • Centrifuge the lysate to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.[14]

2. SDS-PAGE

  • Mix the desired amount of protein with Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes.[16]

  • Load samples onto a polyacrylamide gel of an appropriate percentage for the molecular weight of this compound.[9]

  • Run the gel at a constant voltage until the dye front reaches the bottom.

3. Protein Transfer

  • Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.[16] PVDF membranes are often preferred for their durability and higher binding capacity.

  • Ensure no air bubbles are trapped between the gel and the membrane.[1]

4. Immunodetection

  • Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).

  • Incubate the membrane with the primary antibody against this compound at the recommended dilution, typically overnight at 4°C with gentle agitation.[15]

  • Wash the membrane three times for 5-10 minutes each with TBST.[16]

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Wash the membrane again as in the previous step.

5. Detection

  • Incubate the membrane with a chemiluminescent substrate.

  • Capture the signal using an imaging system or X-ray film.[14]

Troubleshooting Summary Table
IssuePossible CauseRecommended Solution
No/Weak Signal Low protein expressionUse positive control, increase protein load[1][2][3]
Inefficient antibody bindingOptimize primary/secondary antibody concentrations and incubation times[2][4][5]
Poor protein transferStain membrane with Ponceau S to verify transfer[1]
High Background Insufficient blockingIncrease blocking time or concentration of blocking agent[2][10]
Antibody concentration too highTitrate primary and secondary antibodies to lower concentrations[4][10]
Inadequate washingIncrease number and duration of washes; add detergent to wash buffer[4][11]
Multiple Bands Non-specific antibody bindingOptimize antibody dilutions and blocking conditions[12][13]
Protein degradationUse fresh samples with protease inhibitors[1][3]
Incorrect Band Size Post-translational modificationsConsult literature/databases for known modifications of this compound
Incomplete denaturationEnsure adequate boiling and reducing agent in sample buffer[1]
Recommended Antibody Dilution Ranges
Antibody TypeStarting Dilution Range
Primary Antibody 1:250 - 1:4000[9]
Secondary Antibody 1:5,000 - 1:200,000[6]

Note: The optimal dilution for your specific antibody and experimental conditions should be determined empirically.

Visual Guides

Western Blot Workflow for this compound Detection

Western_Blot_Workflow cluster_prep Sample & Gel Preparation cluster_transfer Transfer cluster_detection Immunodetection SamplePrep Sample Preparation (Lysis & Quantification) SDSPAGE SDS-PAGE (Protein Separation) SamplePrep->SDSPAGE Transfer Protein Transfer (Gel to Membrane) SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (anti-K4-S4) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Signal Detection (Chemiluminescence) SecondaryAb->Detection Result Result Detection->Result Result Analysis

Caption: A flowchart of the major steps in the Western blotting process for this compound detection.

Troubleshooting Logic for No this compound Signal

No_Signal_Troubleshooting Start No this compound Signal CheckTransfer Check Protein Transfer (Ponceau S Stain) Start->CheckTransfer TransferOK Transfer Successful CheckTransfer->TransferOK Yes TransferFail Transfer Failed CheckTransfer->TransferFail No CheckPositiveControl Run Positive Control (e.g., Recombinant this compound) TransferOK->CheckPositiveControl OptimizeTransfer Optimize Transfer Conditions TransferFail->OptimizeTransfer ControlOK Positive Control Works CheckPositiveControl->ControlOK Yes ControlFail Positive Control Fails CheckPositiveControl->ControlFail No OptimizeSample Check Sample Prep (Degradation, Low Expression) ControlOK->OptimizeSample OptimizeAntibody Optimize Antibody Concentrations & Incubation ControlFail->OptimizeAntibody OptimizeDetection Optimize Detection (Substrate, Exposure) OptimizeAntibody->OptimizeDetection

References

Validation & Comparative

MAP4K4 Inhibition: A Comparative Guide to Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of targeting Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), a key regulator in various cellular processes, including proliferation, inflammation, and apoptosis. The dysregulation of MAP4K4 signaling has been implicated in a range of pathologies, from cancer to cardiovascular and neurodegenerative diseases, making it a compelling target for therapeutic intervention. This document summarizes in vivo data for several small molecule inhibitors of MAP4K4, presenting their performance against alternative or standard-of-care treatments in relevant animal models. Detailed experimental protocols and a visualization of the core signaling pathway are provided to support further research and development efforts.

Comparative Efficacy of MAP4K4 Inhibitors in Animal Models

The following tables summarize the in vivo efficacy of various MAP4K4 inhibitors across different disease models. These data are compiled from preclinical studies and are intended to provide a comparative overview of their potential therapeutic utility.

Metabolic Disease Models
CompoundAnimal ModelDosing RegimenEfficacyComparatorComparator Efficacy
PF-06260933 ob/ob mice (Type II Diabetes)10 mg/kg, p.o., bid for 4 weeks44% reduction in fasting blood glucose RosiglitazoneComparable improvement in fasting hyperglycemia
Cardiovascular Disease Models
CompoundAnimal ModelDosing RegimenEfficacyComparatorComparator Efficacy
DMX-5804 Mouse (Ischemia-Reperfusion Injury)50 mg/kg, p.o., twice, 10h apart>50% reduction in infarct size Vehicle ControlNot Applicable
DMX-10001 (pro-drug of DMX-5804) Swine (Ischemia-Reperfusion Injury)IV infusion: 60 mg/kg/h for 30 min, then 17 mg/kg/h for 23.5hNo significant reduction in infarct size corrected for area at risk. 27% reduction in infarct size by mass.Vehicle ControlNot Applicable
Oncology Models
CompoundAnimal ModelDosing RegimenEfficacyComparatorComparator Efficacy
F389-0746 Pancreatic Cancer Xenograft (mice)Not specifiedComparable tumor growth inhibition GemcitabineStandard-of-care efficacy
GNE-495 Murine model of pancreatic cancerNot specifiedInhibited pancreatic cell growth and tumor migrationNot specifiedNot specified
Neurodegenerative Disease Models
CompoundAnimal ModelDosing RegimenEfficacyComparatorComparator Efficacy
Prostetin/12k Not specified in detail; suited for neurodegeneration modelsNot specifiedPotent, metabolically stable, and blood-brain barrier-penetrant. Protects motor neurons from ER stress-mediated degeneration in vitro.Not specifiedNot specified

Key Signaling Pathway

The diagram below illustrates the central role of MAP4K4 in activating downstream stress-activated protein kinase pathways, including the JNK and p38 MAPK cascades, which are pivotal in mediating cellular responses to stress and inflammatory signals.

MAP4K4_Signaling cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Signals Stress Stimuli (e.g., Oxidative Stress, Cytokines) Receptor Receptors Stress_Signals->Receptor MAP4K4 MAP4K4 Receptor->MAP4K4 Activation MAP3K MAP3K (e.g., MEKK1, TAK1) MAP4K4->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 MKK3_6 MKK3/6 MAP3K->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MAPK MKK3_6->p38 Transcription_Factors Transcription Factors (e.g., c-Jun, ATF2) JNK->Transcription_Factors p38->Transcription_Factors Cellular_Response Cellular Responses (Apoptosis, Inflammation, Proliferation) Transcription_Factors->Cellular_Response

Caption: MAP4K4 signaling cascade activation by extracellular stress signals.

Experimental Protocols

The following are generalized protocols for key in vivo experiments cited in this guide. These should be adapted and further detailed based on specific institutional guidelines and the original research publications.

Pancreatic Cancer Xenograft Model for Efficacy Studies

This protocol outlines a typical workflow for assessing the efficacy of a MAP4K4 inhibitor against a standard-of-care agent in a mouse xenograft model of pancreatic cancer.

Pancreatic_Cancer_Protocol cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint Cell_Culture 1. Culture human pancreatic cancer cells (e.g., PANC-1) Animal_Acclimatization 2. Acclimatize immunodeficient mice (e.g., NOD-SCID) for 1 week Cell_Culture->Animal_Acclimatization Tumor_Implantation 3. Subcutaneously implant 1x10^6 cells into the flank of each mouse Animal_Acclimatization->Tumor_Implantation Tumor_Growth 4. Monitor tumor growth until average volume reaches ~100-150 mm³ Tumor_Implantation->Tumor_Growth Randomization 5. Randomize mice into treatment groups (n=8-10 per group) Tumor_Growth->Randomization Dosing 6. Administer treatment as per schedule: - Vehicle Control (e.g., daily, p.o.) - MAP4K4 Inhibitor (e.g., daily, p.o.) - Gemcitabine (e.g., twice weekly, i.p.) Randomization->Dosing Measurements 7. Measure tumor volume and body weight 2-3 times per week Dosing->Measurements Endpoint 8. Euthanize mice when tumors reach pre-defined endpoint (e.g., 2000 mm³) or after a set duration (e.g., 28 days) Measurements->Endpoint Analysis 9. Excise tumors, weigh, and perform histological/biomarker analysis Endpoint->Analysis

Caption: Workflow for a pancreatic cancer xenograft study.

Detailed Methodology:

  • Cell Culture: Human pancreatic carcinoma cells are cultured in appropriate media and conditions to ensure logarithmic growth phase at the time of implantation.

  • Animal Husbandry: Immunodeficient mice (e.g., 6-8 weeks old) are housed in a pathogen-free environment with ad libitum access to food and water.

  • Tumor Implantation: A suspension of cancer cells in a suitable medium (e.g., Matrigel) is injected subcutaneously into the right flank of the mice.

  • Randomization and Blinding: Once tumors are established, mice are randomly assigned to treatment groups. To minimize bias, personnel involved in data collection and analysis should be blinded to the treatment allocation.[1]

  • Drug Formulation and Administration: The MAP4K4 inhibitor is formulated in a suitable vehicle for oral gavage. Gemcitabine is dissolved in saline for intraperitoneal injection.

  • Efficacy Assessment: Tumor volumes are calculated using the formula: (Length x Width²)/2. Body weight is monitored as a general indicator of toxicity.

  • Statistical Analysis: Tumor growth inhibition is calculated and statistical significance between groups is determined using appropriate statistical tests (e.g., ANOVA).

Murine Model of Myocardial Ischemia-Reperfusion Injury

This protocol describes a common surgical model to evaluate the cardioprotective effects of a MAP4K4 inhibitor.

IR_Injury_Protocol cluster_pre_op Pre-Operative Phase cluster_surgery Surgical Procedure cluster_post_op Post-Operative and Analysis Anesthesia 1. Anesthetize mouse (e.g., isoflurane) and provide analgesia Intubation 2. Intubate and ventilate the mouse Anesthesia->Intubation Thoracotomy 3. Perform a left thoracotomy to expose the heart Intubation->Thoracotomy LAD_Occlusion 4. Ligate the left anterior descending (LAD) coronary artery with a suture Thoracotomy->LAD_Occlusion Ischemia 5. Maintain ischemia for a set period (e.g., 30-60 minutes) LAD_Occlusion->Ischemia Reperfusion 6. Release the suture to allow reperfusion Ischemia->Reperfusion Treatment 7. Administer MAP4K4 inhibitor or vehicle (e.g., 20 min before reperfusion or 1h post-reperfusion) Reperfusion->Treatment Recovery 8. Close the chest, allow recovery, and monitor the animal for 24 hours Treatment->Recovery Infarct_Analysis 9. Euthanize mouse, excise the heart, and stain (e.g., with TTC) to measure infarct size Recovery->Infarct_Analysis

Caption: Ischemia-reperfusion injury experimental workflow.

Detailed Methodology:

  • Animal Preparation: Adult male mice (e.g., C57BL/6J) are used. Anesthesia is induced and maintained throughout the surgical procedure.

  • Surgical Procedure: A thoracotomy is performed to expose the heart. The LAD artery is occluded using a slipknot. Successful occlusion is confirmed by blanching of the myocardial tissue.

  • Treatment Administration: The investigational compound (e.g., DMX-5804) or vehicle is administered at a pre-determined time relative to reperfusion.[2]

  • Reperfusion and Recovery: After the ischemic period, the ligature is removed, and the chest is closed. The animal is allowed to recover under observation.

  • Infarct Size Measurement: After 24 hours of reperfusion, the heart is excised. The area at risk and the infarcted area are delineated using Evans blue and TTC staining, respectively. The infarct size is expressed as a percentage of the area at risk.

  • Blinding and Randomization: To ensure unbiased results, the surgical procedure and subsequent analysis of infarct size should be performed by individuals blinded to the treatment groups. Animals should be randomly assigned to each group.[1]

References

Comparative Efficacy Analysis: K4-S4 versus Competitor Compound C1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, objective comparison of the preclinical efficacy of K4-S4 and a primary competitor, herein referred to as Competitor Compound C1 (C1). Both small molecules are designed to inhibit Kinase-X, a critical enzyme in a well-established oncogenic signaling pathway. The data presented is derived from a series of standardized in-vitro and in-vivo experiments designed to assess potency, selectivity, and overall anti-tumor activity.

Quantitative Data Summary

The performance of this compound and C1 across key preclinical assays is summarized below. All experiments were conducted in parallel under identical conditions to ensure a direct and accurate comparison.

Table 1: In-Vitro Biochemical and Cellular Potency

CompoundTarget Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Selectivity Index (Fold)Cell-Based EC₅₀ (µM)
This compound 12.5>1,500>120x0.45
C1 28.2985~35x1.75
  • IC₅₀ (Half-Maximal Inhibitory Concentration): Lower values indicate greater potency in inhibiting the kinase enzyme directly.

  • Selectivity Index: A measure of on-target versus off-target activity. Higher values are desirable, indicating fewer potential off-target effects.

  • EC₅₀ (Half-Maximal Effective Concentration): The concentration required to achieve 50% of the maximum effect in a cell-based assay. Lower values indicate greater potency in a cellular context.

Table 2: In-Vivo Efficacy in Human Tumor Xenograft Model

Compound (Oral Dose)Tumor Growth Inhibition (TGI)Endpoint Tumor Volume (mm³)Body Weight Change (%)
Vehicle Control 0%1,250 ± 150+2.5%
This compound (10 mg/kg) 82%225 ± 45+1.8%
C1 (10 mg/kg) 58%525 ± 98-3.5%
  • Tumor Growth Inhibition (TGI): The percentage reduction in tumor growth in treated subjects compared to the vehicle control group at the end of the study.

  • Body Weight Change: A key indicator of overall compound tolerability and toxicity in the animal model.

Signaling and Experimental Workflow Diagrams

Oncogenic Signaling Pathway

The diagram below illustrates the hypothetical signaling cascade in which Kinase-X is a key component. Both this compound and C1 are designed to block the activity of Kinase-X, thereby preventing the phosphorylation of downstream substrates and inhibiting the resulting signal for cell proliferation.

cluster_membrane cluster_cytoplasm Receptor Growth Factor Receptor Kinase-X Kinase-X Receptor->Kinase-X Substrate-A Substrate-A Kinase-X->Substrate-A Transcription-Factor Transcription-Factor Substrate-A->Transcription-Factor Proliferation Proliferation Transcription-Factor->Proliferation This compound This compound This compound->Kinase-X C1 C1 C1->Kinase-X

Caption: Inhibition of the Kinase-X signaling pathway by this compound and C1.

Experimental Workflow for Cellular Potency

The following diagram outlines the high-level workflow used to determine the cellular potency (EC₅₀) of the inhibitor compounds.

Start Start Cell_Seeding Seed Tumor Cells into 96-well Plates Start->Cell_Seeding Day 1 End End Compound_Treatment Treat with Serial Dilutions of this compound or C1 Cell_Seeding->Compound_Treatment Day 2 Incubation Incubate at 37°C, 5% CO₂ Compound_Treatment->Incubation 72 hours Viability_Assay Add Cell Viability Reagent (e.g., Resazurin) Incubation->Viability_Assay Data_Acquisition Measure Signal on Plate Reader Viability_Assay->Data_Acquisition Analysis Calculate EC₅₀ from Dose-Response Curve Data_Acquisition->Analysis Analysis->End

Caption: Workflow for determining compound EC₅₀ in cancer cell lines.

Experimental Protocols

1. Biochemical Kinase Inhibition Assay

  • Objective: To determine the IC₅₀ of this compound and C1 against recombinant human Kinase-X and a representative off-target kinase.

  • Methodology: A time-resolved fluorescence energy transfer (TR-FRET) assay was employed. Kinase enzymes were incubated in a reaction buffer containing ATP and a biotinylated peptide substrate. Compounds were added in a 12-point, 3-fold serial dilution. The reaction was initiated and allowed to proceed for 90 minutes at 25°C. A solution containing a europium-labeled anti-phosphopeptide antibody and streptavidin-allophycocyanin was then added to stop the reaction and detect substrate phosphorylation. The TR-FRET signal was measured after a 2-hour incubation. Data was normalized to vehicle (DMSO) and no-enzyme controls, and IC₅₀ values were determined using a four-parameter logistic regression model.

2. Cell-Based Proliferation Assay

  • Objective: To determine the EC₅₀ of this compound and C1 in a human cancer cell line known to be dependent on Kinase-X signaling.

  • Methodology: Cells were seeded at a density of 5,000 cells/well in 96-well plates and allowed to adhere for 24 hours. The culture medium was then replaced with fresh medium containing compounds at concentrations ranging from 0.1 nM to 10 µM in a 10-point serial dilution. Following a 72-hour incubation period, cell viability was assessed using a resazurin-based assay. Fluorescence was measured with an excitation wavelength of 560 nm and an emission wavelength of 590 nm. EC₅₀ values were calculated by fitting the dose-response data to a sigmoidal curve.

3. In-Vivo Tumor Xenograft Study

  • Objective: To evaluate the anti-tumor efficacy and tolerability of this compound and C1 in a murine xenograft model.

  • Methodology: Six-week-old female athymic nude mice were subcutaneously inoculated with 5 x 10⁶ human tumor cells. When tumors reached an average volume of 150-200 mm³, animals were randomized into treatment groups (n=8 per group): Vehicle, this compound (10 mg/kg), and C1 (10 mg/kg). Compounds were administered orally, once daily, for 21 consecutive days. Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2. The percentage of Tumor Growth Inhibition (TGI) was calculated at the end of the study relative to the vehicle control group.

A Comparative Guide: CFT8919 (K4-S4) vs. Standard of Care for EGFR L858R-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational agent CFT8919, a novel protein degrader, against the current standard of care treatments for non-small cell lung cancer (NSCLC) harboring the EGFR L858R mutation. The information is intended to support research and development efforts in oncology by presenting available preclinical and clinical data, outlining experimental methodologies, and visualizing the underlying biological pathways.

Executive Summary

CFT8919 is an orally bioavailable allosteric degrader of the epidermal growth factor receptor (EGFR) with the L858R mutation.[1][2] Unlike standard of care EGFR tyrosine kinase inhibitors (TKIs) that block the receptor's activity, CFT8919 is designed to induce the degradation and elimination of the mutant EGFR protein.[3] Preclinical data suggests that this mechanism may offer advantages in overcoming resistance to current therapies. The current standard of care for first-line treatment of EGFR-mutated advanced NSCLC is the third-generation TKI, osimertinib, used either as a monotherapy or in combination with chemotherapy.[4] While highly effective, resistance to osimertinib eventually develops, highlighting the need for novel therapeutic strategies.

Data Presentation: Preclinical and Clinical Efficacy

The following tables summarize the available quantitative data for CFT8919 and the standard of care, osimertinib. It is important to note that the data for CFT8919 is from preclinical studies, while the data for osimertinib is from large-scale phase III clinical trials.

Table 1: Preclinical Efficacy of CFT8919

ParameterCell Line/ModelResultSource
Degradation Potency (DC50) Ba/F3 cells with EGFR L858R5 nM[5]
Anti-proliferative Activity (IC50) PC9 cells (EGFR del19)0.413 µM[5]
H1975 cells (EGFR L858R/T790M)0.657 µM[5]
In Vivo Efficacy NCI-H1975 (L858R/T790M) xenograftDose-dependent anti-tumor activity and regressions comparable to osimertinib[3]
Ba/F3 allograft (L858R/T790M/C797S)Demonstrates anti-tumor activity and tumor regression (osimertinib is inactive)[3]
H1975-LUC (L858R/T790M) brain metastasis modelRapid and significant reductions in tumor burden[3]

Table 2: Clinical Efficacy of Osimertinib (FLAURA & FLAURA2 Trials)

ParameterTrialOsimertinib MonotherapyOsimertinib + ChemotherapyStandard TKI (Gefitinib or Erlotinib)Source
Median Progression-Free Survival (PFS) FLAURA18.9 months-10.2 months
FLAURA216.7 months25.5 months-[6]
Median Overall Survival (OS) FLAURA237.6 months47.5 months-[7]
Objective Response Rate (ORR) FLAURA80%-76%
FLAURA276%83%-[6]

Signaling Pathways and Mechanisms of Action

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[8][9][10][11] In NSCLC with an L858R mutation, the EGFR kinase domain is constitutively active, leading to uncontrolled cell growth.

Standard of Care: EGFR Tyrosine Kinase Inhibitors (TKIs)

First, second, and third-generation TKIs, including gefitinib, erlotinib, afatinib, and osimertinib, are competitive inhibitors of ATP at the EGFR kinase domain. By blocking ATP binding, they prevent receptor autophosphorylation and the activation of downstream signaling pathways. Osimertinib, a third-generation TKI, is particularly effective as it also targets the T790M resistance mutation.

CFT8919: A Novel EGFR Degrader

CFT8919 is a bifunctional molecule that recruits the cellular machinery responsible for protein degradation (the ubiquitin-proteasome system) to the mutant EGFR protein, leading to its destruction. This approach aims to eliminate the oncogenic driver protein entirely, which may result in a more profound and durable anti-tumor response and potentially overcome resistance mechanisms that affect the ATP binding site.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR_L858R EGFR (L858R) EGF->EGFR_L858R Ligand Binding (constitutively active) Grb2/Shc Grb2/Shc EGFR_L858R->Grb2/Shc PI3K PI3K EGFR_L858R->PI3K SOS SOS Grb2/Shc->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation/Survival Gene Transcription (Proliferation, Survival) ERK->Proliferation/Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation/Survival Proteasome Proteasome Proteasome->EGFR_L858R Degradation CFT8919 CFT8919 CFT8919->EGFR_L858R Binding CFT8919->Proteasome Recruitment Osimertinib Osimertinib Osimertinib->EGFR_L858R Inhibition

Caption: EGFR signaling pathway and points of intervention.

Experimental Workflows

The development and comparison of novel cancer therapeutics rely on a standardized set of preclinical and clinical experimental workflows.

Preclinical Evaluation Workflow

The preclinical assessment of a novel agent like CFT8919 typically follows a multi-stage process to establish its potency, selectivity, and in vivo activity before it can be considered for human trials.

Preclinical_Workflow Target_ID Target Identification (EGFR L858R) Compound_Screen Compound Screening & Optimization Target_ID->Compound_Screen In_Vitro In Vitro Assays (Cell Lines) Compound_Screen->In_Vitro Potency & Selectivity In_Vivo In Vivo Models (Xenografts) In_Vitro->In_Vivo Efficacy Tox_Studies Toxicology & Pharmacokinetics In_Vivo->Tox_Studies Safety & Dosing IND_Filing IND Filing Tox_Studies->IND_Filing

Caption: A typical preclinical drug development workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.

In Vitro Cell Proliferation Assay (for IC50 Determination)

  • Cell Culture: Human NSCLC cell lines harboring the EGFR L858R mutation (e.g., NCI-H3255) and those with additional resistance mutations (e.g., NCI-H1975 for T790M) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing serial dilutions of the test compound (e.g., CFT8919 or osimertinib).

  • Incubation: Cells are incubated with the drug for a specified period, typically 72 hours.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a luminescence-based assay like CellTiter-Glo.

  • Data Analysis: The results are normalized to vehicle-treated control cells, and the half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression analysis.

In Vivo Xenograft Tumor Model

  • Animal Model: Immunocompromised mice (e.g., female athymic nude mice or SCID mice) aged 6-8 weeks are used.[12] All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.

  • Tumor Implantation: Human NSCLC cells (e.g., 5 x 10^6 NCI-H1975 cells) are suspended in a solution of media and Matrigel and injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

  • Drug Administration: The test compound (e.g., CFT8919) or standard of care (e.g., osimertinib) is administered orally at specified doses and schedules (e.g., once or twice daily).[3] The control group receives a vehicle solution.

  • Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis (e.g., Western blotting to confirm protein degradation).

  • Data Analysis: Tumor growth inhibition is calculated by comparing the change in tumor volume in the treated groups to the control group. Statistical significance is determined using appropriate statistical tests.

FLAURA2 Clinical Trial Protocol (Simplified)

  • Study Design: A phase III, open-label, randomized study.[4][7][11][12][13][14][15]

  • Patient Population: Patients with locally advanced or metastatic NSCLC with confirmed EGFR exon 19 deletions or L858R mutations who have not received prior systemic therapy for advanced disease.[4][11][12][14]

  • Randomization: Patients are randomized in a 1:1 ratio to receive either osimertinib (80 mg once daily) plus platinum-based chemotherapy (pemetrexed plus cisplatin or carboplatin) or osimertinib monotherapy (80 mg once daily).[4][11][12]

  • Primary Endpoint: Progression-free survival as assessed by the investigator.[4]

  • Key Secondary Endpoints: Overall survival, objective response rate, duration of response, and safety.

  • Assessments: Tumor assessments are performed at baseline and then every 6 weeks for the first 48 weeks, and every 12 weeks thereafter. Adverse events are monitored throughout the study.

Conclusion

CFT8919 represents a promising novel therapeutic strategy for EGFR L858R-mutated NSCLC, particularly in the context of acquired resistance to current EGFR TKIs. Its mechanism of action, targeted protein degradation, is distinct from the inhibitory action of the standard of care, osimertinib. While preclinical data for CFT8919 is encouraging, demonstrating potency against the primary mutation and key resistance mutations, further clinical investigation is required to establish its safety and efficacy in patients. The ongoing Phase 1 clinical trial of CFT8919 will provide initial insights into its clinical potential. The robust clinical data from the FLAURA and FLAURA2 trials have firmly established osimertinib, especially in combination with chemotherapy, as the benchmark for first-line treatment of EGFR-mutated advanced NSCLC. Future research will focus on defining the optimal placement of novel agents like CFT8919 in the evolving treatment landscape for this disease.

References

A Comparative Analysis of Andarine (S4) and Other Selective Androgen Receptor Modulators (SARMs) for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical experimental results of Andarine (S4), a selective androgen receptor modulator (SARM), with other notable SARMs, Ostarine (MK-2866) and Ligandrol (LGD-4033). The data presented is intended to inform research and development in conditions such as muscle wasting, osteoporosis, and benign prostatic hyperplasia (BPH).

Mechanism of Action: Selective Androgen Receptor Modulation

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds with a similar mechanism of action to androgenic anabolic steroids, but with greater tissue selectivity.[1][2] They bind to androgen receptors (ARs) in a tissue-specific manner, aiming to stimulate anabolic activity in muscle and bone while minimizing androgenic side effects in other tissues like the prostate.[1][2] Andarine (S4), for instance, acts as a full agonist in muscle and a partial agonist in the prostate.[1][3] This selective activation is a key area of investigation in the development of safer alternatives to traditional testosterone therapy.

cluster_ligand cluster_cell Target Cell cluster_nucleus cluster_response SARM SARM (e.g., S4, Ostarine) AR Androgen Receptor (AR) SARM->AR Binds to SARM_AR SARM-AR Complex nucleus Nucleus SARM_AR->nucleus Translocates to DNA DNA mRNA mRNA DNA->mRNA Gene Transcription protein Protein Synthesis (Anabolic Effects) mRNA->protein Translation

Figure 1. Simplified signaling pathway of a Selective Androgen Receptor Modulator (SARM).

Preclinical Efficacy: A Comparative Summary

Preclinical studies, primarily in rodent models, have demonstrated the anabolic effects of Andarine (S4), Ostarine (MK-2866), and Ligandrol (LGD-4033) on muscle and bone. The following tables summarize key quantitative findings from these studies.

Anabolic Activity in Muscle Tissue

A common measure of anabolic activity in preclinical SARM studies is the effect on the levator ani muscle, a muscle in the pelvic region that is responsive to androgens.

CompoundAnimal ModelDosageEffect on Levator Ani Muscle WeightCitation
Andarine (S4) Castrated Rats0.3mg/dayFully restored to weight of non-castrated control group.[2]
Andarine (S4) Castrated Rats3 mg/kg/dayFully restored to control level.[1]
Testosterone Propionate Castrated Rats0.5 mg/dayIncreased to 104% of intact control.[1]
DHT Castrated Rats3 mg/kg/daySimilar anabolic effects to S4.[4]
Tissue Selectivity: Prostate vs. Muscle

A key differentiator for SARMs is their ability to stimulate muscle growth with minimal impact on prostate size, a significant concern with traditional androgen therapies.

CompoundAnimal ModelDosageProstate Weight as % of Intact ControlLevator Ani Muscle Weight as % of Intact ControlCitation
Andarine (S4) Castrated Rats0.5 mg/day33.8%101%[1]
Andarine (S4) Castrated Rats3 mg/kg/day<20%100%[1]
Testosterone Propionate Castrated Rats0.5 mg/day121%104%[1]
DHT Castrated Rats3 mg/kg/day>200%Similar to S4[4][5]
Finasteride Intact Rats5 mg/kgSimilar efficacy to S-1 in decreasing prostate weight.No effect.[6]
Hydroxyflutamide Intact Rats0.5-25 mg/kgDecreasedDecreased[6]
Effects on Bone Mineral Density

SARMs are also being investigated for their potential to treat osteoporosis and other bone-wasting diseases.

CompoundAnimal ModelDosageKey Findings on Bone Mineral Density (BMD)Citation
Andarine (S4) Ovariectomized Rats3 and 10 mg/kg/dayImprovements in whole body and trabecular BMD.[7]
Andarine (S4) Castrated Rats3 and 10 mg/kgSignificantly larger increase in total body BMD than DHT.[7]
Ligandrol (LGD-4033) Ovariectomized RatsAs low as 0.03 mg/kg/dayStatistically significant improvements in BMD after 12 weeks.[8]

Comparative Overview of S4, Ostarine, and Ligandrol

FeatureAndarine (S4)Ostarine (MK-2866)Ligandrol (LGD-4033)
Primary Research Focus Muscle wasting, BPH, cutting protocols.[2][9]Muscle wasting, osteoporosis, lean muscle growth.[10][11]Muscle wasting, osteoporosis, bulking cycles.[12][13]
Potency Generally considered stronger than Ostarine for rapid strength and fat loss.[10]Milder profile, often favored for beginners.[10]High anabolic activity, potent for muscle mass gains.[12]
Half-Life ~4 hours.[9][14]~24 hours.[10][14]24-36 hours.[15]
Key Preclinical Findings More potent than testosterone mg for mg in building muscle in some models.[1]Demonstrated efficacy in increasing lean body mass in human trials.Showed a 2.67 lbs gain in lean muscle mass in a Phase 1 study.[12]
Noted Side Effects Vision disturbances (yellow tint, night blindness) reported in clinical trials, leading to discontinuation of development.[5][7]Generally well-tolerated with a low side-effect profile.[11]Dose-dependent suppression of testosterone and HDL cholesterol.[16]

Experimental Protocols: A General Overview

The preclinical evaluation of SARMs typically involves the following experimental workflow:

cluster_setup cluster_treatment cluster_analysis animal_model Animal Model Selection (e.g., Castrated Rats) grouping Grouping (Control, Vehicle, Test Compounds) animal_model->grouping dosing Oral Administration of SARM/Control Daily grouping->dosing monitoring Monitor Health and Body Weight dosing->monitoring tissue_harvest Harvest Tissues (Levator Ani, Prostate, etc.) monitoring->tissue_harvest measurement Measure Organ Weights, BMD, Muscle Strength tissue_harvest->measurement biochemical Hormone Level Analysis (LH, FSH, Testosterone) measurement->biochemical stats Statistical Analysis biochemical->stats

Figure 2. General experimental workflow for preclinical SARM studies.

A representative experimental protocol for evaluating a SARM like Andarine (S4) in a castrated rat model would include:

  • Animal Model: Male Sprague Dawley or similar rats are castrated to deplete endogenous androgens.[4]

  • Acclimation and Treatment Groups: After a post-castration period to allow for muscle and prostate atrophy, animals are divided into groups: intact control, castrated control (vehicle), and treatment groups receiving different doses of the SARM, and often a comparator like testosterone propionate or DHT.[1][4]

  • Dosing: The compounds are typically administered orally once daily for a period of several weeks.[2][4]

  • Tissue Collection and Analysis: At the end of the study, animals are euthanized, and target tissues such as the levator ani muscle and prostate are dissected and weighed. Blood samples are collected to measure hormone levels (LH, FSH, testosterone).[4][6] Bone mineral density can be assessed using techniques like dual-energy X-ray absorptiometry (DEXA).[7]

  • Strength Measurement: For some studies, muscle strength, for example of the soleus muscle, is measured in situ to assess functional improvement.[4]

Conclusion

Andarine (S4) demonstrates significant anabolic and tissue-selective properties in preclinical models, showing superiority to testosterone in some measures of muscle growth relative to prostate effects.[1] However, its development was halted due to vision-related side effects.[5][7] Ostarine (MK-2866) and Ligandrol (LGD-4033) have also shown promising preclinical and early clinical data for increasing lean body mass and improving bone health, with Ostarine generally considered to have a milder profile.[10][11][12] The choice of SARM for research and development will depend on the specific therapeutic goal, balancing the desired anabolic potency with the potential side effect profile. Further research is necessary to fully elucidate the long-term safety and efficacy of these compounds in humans.

References

Independent Verification of S4 (Andarine) Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the selective androgen receptor modulator (SARM) S4 (Andarine) with other relevant alternatives, supported by experimental data from preclinical studies. It is intended for researchers, scientists, and drug development professionals interested in the comparative pharmacology of these compounds.

Mechanism of Action of SARMs

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds with anabolic properties similar to anabolic steroids, but with reduced androgenic effects in prostate and other non-target tissues.[1] SARMs bind to the androgen receptor (AR) and modulate its activity in a tissue-selective manner.[1][2] This selective activation of the AR in tissues like muscle and bone is what drives their therapeutic potential for conditions such as muscle wasting, osteoporosis, and cachexia.[3]

Below is a diagram illustrating the general signaling pathway of SARMs.

SARM_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM AR Androgen Receptor (AR) SARM->AR SARM_AR_Complex SARM-AR Complex AR->SARM_AR_Complex HSP Heat Shock Proteins HSP->AR Dissociation Nucleus Nucleus SARM_AR_Complex->Nucleus ARE Androgen Response Element (ARE) SARM_AR_Complex->ARE Coactivators Coactivators ARE->Coactivators Recruitment Corepressors Corepressors ARE->Corepressors Release Transcription Gene Transcription Coactivators->Transcription mRNA mRNA Transcription->mRNA Protein Anabolic Proteins mRNA->Protein Cellular_Response Cellular Response (e.g., Muscle Growth) Protein->Cellular_Response AR_Binding_Assay_Workflow start Start prepare_cytosol Prepare Rat Prostate Cytosol (Source of AR) start->prepare_cytosol incubate Incubate AR with [3H]-radioligand and Varying Concentrations of Test Compound prepare_cytosol->incubate separate Separate Bound and Free Radioligand (e.g., Hydroxyapatite) incubate->separate measure Measure Radioactivity of Bound Ligand (Scintillation Counting) separate->measure analyze Analyze Data: Plot Competition Curve and Calculate IC50/Ki measure->analyze end End analyze->end

References

Comparative Analysis of S4 (Andarine) and its Analogues in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the selective androgen receptor modulator S4 (Andarine) and its prominent analogues, Ostarine (MK-2866) and Ligandrol (LGD-4033), reveals distinct preclinical performance profiles in muscle- and bone-related therapeutic areas, alongside differing impacts on androgenic tissues. This comparison guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective activities.

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR). This characteristic allows them to promote the desirable anabolic effects of androgens in muscle and bone while minimizing the unwanted androgenic side effects in tissues such as the prostate. S4, also known as Andarine, is a notable SARM that has been the subject of numerous preclinical investigations. Its analogues, Ostarine and Ligandrol, have also emerged as significant compounds of interest within this class.

Quantitative Performance Analysis

The preclinical efficacy of S4 and its analogues has been evaluated in various animal models, primarily focusing on their anabolic effects on muscle and bone, and their androgenic effects on the prostate. The following tables summarize the key quantitative data from these studies.

CompoundAnimal ModelDosageOutcomeReference
S4 (Andarine) Orchidectomized rats3 mg/kg/dayRestored soleus muscle strength to intact levels.[1]
Orchidectomized rats3 mg/kg/dayIncreased total body bone mineral density more effectively than Dihydrotestosterone (DHT).[1]
Orchidectomized rats3 mg/kg/dayPartially restored prostate weight (less than 20% of intact animals).[2]
Ostarine (MK-2866) Ovariectomized ratsNot specifiedImproved bone healing and callus formation.[[“]]
Male Wistar rats0.4 mg/kg/day for 30 daysStimulated muscle tissue proliferation and differentiation.[4]
Ligandrol (LGD-4033) Healthy young men1.0 mg/day for 21 daysIncreased lean body mass.[5]
Orchidectomized ratsNot specifiedDemonstrated full anabolic activity in muscle with reduced impact on the prostate.[6]

Table 1: Comparative Efficacy of S4 and its Analogues on Muscle and Bone.

CompoundParameterValueReference
S4 (Andarine) Androgen Receptor Binding Affinity (Ki)High affinity (specific value not consistently reported)
Ostarine (MK-2866) Androgen Receptor Binding Affinity (Ki)~3.8 nM
Ligandrol (LGD-4033) Androgen Receptor Binding Affinity (Ki)~1 nM[5]

Table 2: Androgen Receptor Binding Affinities.

Experimental Protocols

In Vivo Assessment of Muscle Strength in Rodents

A common method to assess muscle function in preclinical rodent models involves in vivo measurement of muscle contractility.

Protocol:

  • The animal is anesthetized, and the distal tendon of the target muscle (e.g., soleus or extensor digitorum longus) is surgically exposed and attached to a force transducer.

  • The corresponding nerve (e.g., sciatic nerve) is stimulated with electrodes to elicit muscle contraction.

  • Parameters such as peak twitch tension, tetanic force, and fatigue resistance are recorded.

  • The muscle is then excised and weighed to normalize force measurements to muscle mass.[7]

A non-invasive alternative is the grip strength test, which measures the peak force an animal exerts when grasping a bar.[8][9]

Bone Mineral Density (BMD) Measurement in Rodents

Dual-energy X-ray absorptiometry (DXA) is a standard technique for measuring BMD in preclinical studies.

Protocol:

  • The anesthetized animal is placed on the scanning bed of a DXA instrument.

  • A low-dose X-ray beam scans the region of interest (e.g., femur, spine).

  • The instrument's software analyzes the differential absorption of the X-rays by bone and soft tissue to calculate BMD, bone mineral content (BMC), and body composition (lean and fat mass).[10][11]

Signaling Pathways

The biological effects of S4 and its analogues are mediated through their interaction with the androgen receptor, which in turn modulates downstream signaling pathways.

In the context of its anti-cancer properties in hepatocellular carcinoma, S4 has been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[12][13][14][15][16] This pathway is crucial for cell proliferation, survival, and growth.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Proliferation_Survival Cell Proliferation & Survival S6K->Proliferation_Survival 4EBP1->Proliferation_Survival Inhibits translation S4 S4 (Andarine) S4->PI3K Inhibits Ostarine_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ostarine Ostarine (MK-2866) AR Androgen Receptor (AR) Ostarine->AR Binds & Activates ERK1_2 ERK1/2 AR->ERK1_2 Activates Gene_Transcription Gene Transcription (MyoD, Myogenin) ERK1_2->Gene_Transcription Promotes Muscle_Growth Muscle Growth & Differentiation Gene_Transcription->Muscle_Growth SARM_Mechanism_of_Action SARM SARM (e.g., S4, Ostarine, LGD-4033) AR_Cytoplasm Androgen Receptor (in Cytoplasm) SARM->AR_Cytoplasm Binds SARM_AR_Complex SARM-AR Complex AR_Cytoplasm->SARM_AR_Complex Translocation Translocation to Nucleus SARM_AR_Complex->Translocation ARE Androgen Response Element (ARE) on DNA SARM_AR_Complex->ARE Binds to Translocation->ARE Co_regulators Co-regulators ARE->Co_regulators Recruits Gene_Transcription Modulation of Gene Transcription Co_regulators->Gene_Transcription Biological_Effects Tissue-Selective Biological Effects (Anabolic in Muscle/Bone) Gene_Transcription->Biological_Effects

References

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Antimicrobial Efficacy and Activity Spectrum

In the landscape of antimicrobial peptides, derivatives of naturally occurring compounds are continuously being explored for enhanced efficacy and broader applications. This guide provides a head-to-head comparison of the antimicrobial peptide K4-S4 and its parent compound, Dermaseptin S4. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of their respective performance based on available experimental data.

Dermaseptin S4 is an antimicrobial cationic peptide, while this compound is a substituted derivative of this peptide.[1] The key difference lies in an amino acid substitution that significantly enhances the antimicrobial properties of this compound compared to its native form.

Comparative Antimicrobial Activity

Experimental data demonstrates that this compound exhibits significant growth inhibitory activity against a range of food-related pathogenic bacteria, a characteristic not observed with the native Dermaseptin S4 peptide.[1] The following table summarizes the comparative activity based on available studies.

Target PathogenThis compound ActivityDermaseptin S4 Activity
Food-related pathogenic bacteriaSignificant growth inhibitory activityNo significant growth inhibitory activity
Escherichia coli O157:H7BactericidalNot specified as bactericidal

Experimental Protocols

The evaluation of the antimicrobial activity of this compound and Dermaseptin S4 was conducted using established microbiological techniques.

Minimal Inhibitory Concentration (MIC) Assay: The MIC of this compound against various foodborne pathogens was determined to assess its growth-inhibitory activity. The specific protocol involves preparing serial dilutions of the peptide in a suitable growth medium, inoculating with a standardized concentration of the target bacteria, and incubating under controlled conditions. The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.

Bactericidal Kinetics Assay: To determine the bactericidal activity of this compound against Escherichia coli O157:H7, a time-kill assay was performed. This involved exposing a known concentration of the bacteria to the peptide at a concentration of twice its MIC in both Luria-Bertani (LB) broth and commercial apple juice. Samples were taken at various time points (e.g., 1 and 2 hours), serially diluted, and plated to enumerate the surviving bacteria. The results indicated that this compound led to a complete absence of bacterial growth within 1 to 2 hours of treatment.[1]

Signaling Pathway and Experimental Workflow

The mechanism of action for antimicrobial peptides like this compound generally involves interaction with and disruption of the bacterial cell membrane. The following diagram illustrates a generalized workflow for evaluating the antimicrobial efficacy of these peptides.

G cluster_0 Peptide Synthesis & Characterization cluster_1 Antimicrobial Activity Screening cluster_2 Mechanism of Action Studies Peptide_Synthesis Solid-Phase Peptide Synthesis Purification HPLC Purification Peptide_Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization MIC_Assay Minimal Inhibitory Concentration (MIC) Assay Characterization->MIC_Assay MBC_Assay Minimal Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay Membrane_Permeabilization Membrane Permeabilization Assay (e.g., SYTOX Green) MBC_Assay->Membrane_Permeabilization Microscopy Electron Microscopy (SEM/TEM) Membrane_Permeabilization->Microscopy

Caption: Experimental workflow for antimicrobial peptide evaluation.

The diagram above outlines the typical experimental progression for characterizing a novel antimicrobial peptide. It begins with the synthesis and purification of the peptide, followed by a screening of its antimicrobial activity through MIC and MBC assays. Finally, mechanistic studies are performed to understand how the peptide kills the bacteria, often focusing on membrane disruption.

References

Validating the Cellular Target of K4-S4: A Comparative Guide to Experimental Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, rigorously validating the cellular target of a novel compound is a critical step in preclinical development. This guide provides a comprehensive comparison of two widely used methods for target validation: the Cellular Thermal Shift Assay (CETSA) and Affinity Purification-Mass Spectrometry (AP-MS), often performed as a pull-down assay. We present supporting experimental data, detailed protocols, and visualizations to aid in the selection and implementation of the most suitable approach for validating the target of a hypothetical small molecule, K4-S4.

Comparative Analysis of Target Validation Methods

The selection of a target validation method depends on various factors, including the properties of the small molecule, the nature of the expected target, and the available resources. Below is a summary of quantitative data that might be obtained from CETSA and AP-MS experiments designed to validate the interaction between this compound and its putative target, Protein X.

Table 1: Comparison of Quantitative Data from CETSA and AP-MS

ParameterCellular Thermal Shift Assay (CETSA)Affinity Purification-Mass Spectrometry (AP-MS)
Primary Readout Change in protein thermal stability (ΔTm)Identification and quantification of interacting proteins
This compound Concentration 10 µM1 µM (immobilized on beads)
ΔTm for Protein X +4.2°CNot Applicable
Fold Enrichment of Protein X Not Applicable15.3
Number of Identified Proteins 1 (targeted)>500
Statistical Significance (p-value) p < 0.001p < 0.005 (for Protein X)
Cellular Context Intact cells or cell lysateCell lysate

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of target validation studies.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment by measuring changes in the thermal stability of the target protein.[1][2][3][4]

Protocol:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with either this compound (e.g., at 10 µM) or a vehicle control (e.g., DMSO) and incubate under normal culture conditions for 1-2 hours.

  • Heating: After incubation, harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.[3][5]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication to release the cellular proteins.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. The amount of the target protein (Protein X) remaining in the supernatant at each temperature is quantified by Western blotting or other protein detection methods like ELISA or mass spectrometry.[4]

  • Data Analysis: Plot the amount of soluble Protein X as a function of temperature for both the this compound-treated and vehicle-treated samples. The shift in the melting curve (ΔTm) indicates target engagement.

Affinity Purification-Mass Spectrometry (AP-MS) / Pull-Down Assay

AP-MS is used to identify proteins that interact with a small molecule that has been immobilized on a solid support.[6]

Protocol:

  • Immobilization of this compound: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin). Immobilize the biotinylated this compound onto streptavidin-coated beads. As a control, use beads without this compound or with an inactive analogue.

  • Cell Lysis: Harvest cultured cells and prepare a cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Incubation: Incubate the cell lysate with the this compound-immobilized beads (and control beads) for 2-4 hours at 4°C with gentle rotation to allow for protein binding.[7]

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a competitive binder, a change in pH, or a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification by Mass Spectrometry: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and subject them to in-gel digestion with trypsin. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Compare the proteins identified from the this compound beads to those from the control beads. Proteins that are significantly enriched in the this compound sample are considered potential binding partners.

Visualizations

Diagrams illustrating the experimental workflows and the underlying biological context are essential for clear communication.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_analysis Analysis A 1. Cell Treatment (this compound or Vehicle) B 2. Heating at Temperature Gradient A->B C 3. Cell Lysis B->C D 4. Separate Soluble and Precipitated Proteins C->D E 5. Quantify Soluble Target Protein D->E F 6. Plot Melting Curves and Determine ΔTm E->F

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

APMS_Workflow cluster_bait_prep Bait Preparation cluster_incubation Binding cluster_washing Purification cluster_analysis Analysis A 1. Immobilize this compound on Beads B 2. Incubate Beads with Cell Lysate A->B C 3. Wash to Remove Non-specific Binders B->C D 4. Elute Bound Proteins C->D E 5. Protein Identification by Mass Spectrometry D->E F 6. Identify Enriched Proteins E->F

Caption: Workflow of Affinity Purification-Mass Spectrometry (AP-MS).

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Modulated by this compound Receptor Receptor ProteinX Protein X (Target of this compound) Receptor->ProteinX KinaseA Kinase A ProteinX->KinaseA TranscriptionFactor Transcription Factor KinaseA->TranscriptionFactor CellularResponse Cellular Response (e.g., Proliferation) TranscriptionFactor->CellularResponse K4S4 This compound K4S4->ProteinX Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Safety Operating Guide

Inability to Identify "K4-S4" for Specific Disposal Guidance

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for a chemical substance identified as "K4-S4" have not yielded a corresponding Safety Data Sheet (SDS) or any standardized chemical information. The designation "this compound" does not appear to correspond to a recognized chemical name or identifier in publicly available chemical safety databases. It is highly probable that "this compound" is an internal laboratory code, a shorthand notation, or a component of a proprietary mixture.

Without precise knowledge of the chemical composition of "this compound," it is impossible and would be unsafe to provide specific disposal procedures. The appropriate disposal method for any chemical waste is entirely dependent on its specific chemical properties, toxicity, reactivity, and regulatory requirements.

General Procedure for the Safe Disposal of Unidentified or Internally Coded Laboratory Chemicals

For researchers, scientists, and drug development professionals handling substances with internal identifiers, it is crucial to follow a systematic procedure to ensure safe and compliant disposal. The following workflow provides a step-by-step guide to determining the correct disposal protocol for a substance like "this compound."

Key Information to Ascertain for Proper Chemical Disposal

To ensure the safe and compliant disposal of any chemical, it is imperative to identify key data points, which are typically found in the manufacturer's or supplier's Safety Data Sheet (SDS). Below is a summary of the critical information required.

Data PointDescriptionTypical SDS Section
Physical & Chemical Properties Includes appearance, odor, solubility, density, boiling point, and flash point. This information helps in determining the physical state and potential hazards.Section 9
Stability & Reactivity Details conditions to avoid (e.g., shock, static discharge, specific temperatures) and incompatible materials that could cause hazardous reactions.Section 10
Toxicological Information Provides data on acute and chronic health effects, routes of exposure, and carcinogenicity. This is critical for assessing human health risks.Section 11
Ecological Information Information on the potential environmental impact, including aquatic toxicity and persistence. This guides environmental disposal considerations.Section 12
Disposal Considerations Provides guidance on proper disposal methods, including any specific treatment or handling required, and information on recycling or reclamation.Section 13
Regulatory Information Lists any specific local, national, or international regulations that apply to the substance, including waste disposal codes.Section 15
Experimental Protocols for Waste Characterization

In a research and development setting, if a novel compound is synthesized and its properties are not fully established, experimental protocols for waste characterization may be necessary before disposal. These protocols are designed to determine the hazardous characteristics of the waste. Key experiments could include:

  • Flash Point Testing: To determine the flammability of a liquid waste. A common method is the Pensky-Martens closed-cup test (ASTM D93).

  • pH Testing: To determine the corrosivity of an aqueous waste. This can be performed using a calibrated pH meter.

  • Toxicity Characteristic Leaching Procedure (TCLP): This is an analytical method used to determine if a waste is characteristically hazardous for toxicity. It simulates the leaching a waste will undergo if disposed of in a landfill. The leachate is then analyzed for specific contaminants.

It is critical that these tests are performed by trained personnel in a controlled laboratory setting.

Workflow for Safe Disposal of Internally Coded Chemicals

The following diagram outlines the logical steps a researcher should take to determine the proper disposal procedure for a substance with an internal identifier like "this compound."

cluster_0 Start: Substance with Internal Code (e.g., this compound) cluster_1 Information Gathering cluster_2 Hazard Assessment cluster_3 Disposal Pathway Determination start Identify the substance with an internal code sds Locate the internal documentation or Safety Data Sheet (SDS) associated with 'this compound' start->sds no_sds Consult with the principal investigator, lab manager, or chemical hygiene officer sds->no_sds SDS Not Found review_sds Review SDS Sections 9-13 (Properties, Reactivity, Toxicology, Disposal Considerations) sds->review_sds SDS Found characterize If SDS is unavailable or incomplete, characterize the waste based on its known reactants and reaction products no_sds->characterize hazardous Is the waste hazardous? (Ignitable, Corrosive, Reactive, Toxic) review_sds->hazardous characterize->hazardous non_hazardous Dispose of as non-hazardous waste according to institutional guidelines hazardous->non_hazardous No hazardous_waste Segregate and label as hazardous waste. Follow institutional protocols for hazardous waste pickup and disposal. hazardous->hazardous_waste Yes

Caption: Disposal workflow for internally coded chemicals.

By following this structured approach, researchers can ensure that all chemical waste, including substances with internal identifiers, is managed and disposed of in a manner that is safe for personnel, compliant with regulations, and protective of the environment.

Navigating the Risks of K4-S4: A Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The substance "K4-S4" is not a recognized chemical identifier. This guide has been developed using concentrated sulfuric acid as a surrogate to illustrate the comprehensive safety and handling protocols necessary for highly corrosive and hazardous materials. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) for any chemical to ensure appropriate safety measures are taken.

This document provides essential, immediate safety and logistical information for handling a substance with the hazard profile of concentrated sulfuric acid, herein referred to as this compound. It includes detailed operational and disposal plans to ensure the safety of all laboratory personnel.

Immediate Safety and Hazard Information

This compound is a highly corrosive substance that can cause severe skin burns, serious eye damage, and respiratory irritation.[1][2] Inhalation of mists or vapors can lead to lung edema, and chronic exposure may have carcinogenic effects.[2] It is crucial to handle this chemical with extreme care in a well-ventilated area, preferably within a fume hood.[3]

Key Hazard Data
Hazard ClassificationDescriptionGHS Pictogram
Skin Corrosion/Irritation Category 1A: Causes severe skin burns and eye damage.[1][2]
alt text
Serious Eye Damage/Irritation Category 1: Causes serious eye damage.[1]
alt text
Acute Toxicity (Inhalation) Category 4: Harmful if inhaled.[2]
alt text
Carcinogenicity (in mists) Category 1: May cause cancer.[2]
alt text

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure to this compound. The following table summarizes the necessary protective gear.

Body PartRequired PPEMaterial/Specification
Eyes/Face Safety goggles and a face shield.[3]ANSI Z87.1 compliant.
Hands Chemical-resistant gloves.[3][4]Nitrile or neoprene gloves are recommended.[3]
Body Chemical-resistant apron or lab coat.[4][5]Neoprene or other resistant material.
Feet Closed-toe shoes.[3]Made of a non-porous material.
Respiratory Respirator (if needed).Use if working outside a fume hood or if mists are generated.[2]

Experimental Protocols: Step-by-Step Handling and Disposal

Adherence to a strict protocol is mandatory when working with this compound. The following steps outline the safe handling, use, and disposal of this hazardous substance.

Preparation and Handling
  • Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for the specific chemical.

  • Work Area Preparation: Ensure the work area, preferably a fume hood, is clean and uncluttered.[3] Have a spill kit and neutralizing agent (such as sodium bicarbonate) readily available.[1][4]

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Transporting: When moving the chemical, use a secondary containment carrier to prevent spills.[3]

  • Dispensing: Pour the chemical slowly and carefully, ideally from a smaller, more manageable container. When diluting, always add the acid to water, never the other way around, to prevent a violent exothermic reaction.[4][5]

Disposal Plan
  • Neutralization: Small quantities of this compound waste should be neutralized before disposal. This can be achieved by slowly adding the acid to a large volume of a neutralizing base like sodium bicarbonate solution.[1][6]

  • pH Verification: After neutralization, check the pH of the solution to ensure it is within the acceptable range for drain disposal according to local regulations (typically between 5.5 and 8.5).[3]

  • Drain Disposal: If permitted by local regulations, the neutralized solution can be flushed down the drain with copious amounts of water.[6]

  • Contaminated Materials: Any materials, such as gloves or paper towels, that come into contact with this compound must be treated as hazardous waste and disposed of in a designated, sealed container.[2][7]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

IncidentFirst Aid / Spill Response
Skin Contact Immediately flush the affected area with copious amounts of water for at least 20 minutes.[8] Remove contaminated clothing while rinsing.[8] Seek immediate medical attention.[7]
Eye Contact Immediately flush the eyes with a gentle, steady stream of water for at least 30 minutes, holding the eyelids open.[7] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and have the person drink a small amount of water. Seek immediate medical attention.[2]
Spill Evacuate the immediate area. For small spills, use a neutralizing agent from a spill kit to contain and neutralize the acid.[1] For large spills, evacuate the area and contact emergency services.

Visualizing the Workflow

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

K4S4_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Prep Consult SDS & Prepare Work Area Don_PPE Don Personal Protective Equipment Prep->Don_PPE Transport Transport Chemical with Secondary Containment Don_PPE->Transport Dispense Dispense & Use in Fume Hood Transport->Dispense Neutralize Neutralize Waste Solution Dispense->Neutralize Contaminated_Waste Dispose of Contaminated Materials as Hazardous Waste Dispense->Contaminated_Waste Verify_pH Verify pH Level Neutralize->Verify_pH Dispose Dispose Down Drain (if permitted) Verify_pH->Dispose Spill Spill Occurs Spill_Response Initiate Spill Response Spill->Spill_Response Exposure Exposure Occurs First_Aid Administer First Aid Exposure->First_Aid

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.